An In-depth Technical Guide to Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS 1538333-27-5)
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available experimental data for Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS 1538333-27-5) is limited. This guide has been constructed...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS 1538333-27-5) is limited. This guide has been constructed by leveraging data from its close isomers and established principles of organic chemistry to provide a comprehensive technical overview. All data presented for isomeric compounds are clearly identified and should be considered as estimations for the target compound.
Introduction
Methyl 5-bromo-2-fluoro-3-methylbenzoate is a halogenated aromatic ester, a class of compounds that are of significant interest in medicinal chemistry and materials science. The unique substitution pattern of a bromine atom, a fluorine atom, and a methyl group on the benzene ring, in addition to the methyl ester functionality, provides a scaffold with diverse potential for chemical modification and application. Halogenated benzoic acid derivatives are common building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. The presence of fluorine, in particular, can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.
This guide provides a detailed examination of the known and predicted properties of Methyl 5-bromo-2-fluoro-3-methylbenzoate, offering insights into its molecular structure, physicochemical characteristics, a plausible synthetic route, and expected spectral properties.
Molecular Structure and Physicochemical Properties
The molecular structure of Methyl 5-bromo-2-fluoro-3-methylbenzoate is characterized by a benzene ring substituted with four different functional groups. The relative positions of these substituents are crucial for the molecule's overall properties and reactivity.
Molecular Structure Diagram:
Caption: Molecular Structure of Methyl 5-bromo-2-fluoro-3-methylbenzoate
While a specific synthesis protocol for Methyl 5-bromo-2-fluoro-3-methylbenzoate has not been identified in publicly available literature, a plausible route can be devised based on established organic chemistry reactions and synthesis methods reported for its isomers. A common approach for the synthesis of fluorinated aromatic compounds is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium fluoroborate. A patent for the synthesis of the isomer, Methyl 5-bromo-3-fluoro-2-methylbenzoate, utilizes a similar diazotization approach.[3]
An In-depth Technical Guide to Methyl 5-bromo-2-fluoro-3-methylbenzoate: Synthesis, Characterization, and Applications
A Foreword for the Modern Researcher In the landscape of contemporary drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Polysubstituted benzene ri...
Author: BenchChem Technical Support Team. Date: March 2026
A Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Polysubstituted benzene rings, particularly those bearing a carefully orchestrated arrangement of halogens and alkyl groups, serve as pivotal intermediates and bioactive cores. This guide focuses on a specific, yet under-documented molecule: Methyl 5-bromo-2-fluoro-3-methylbenzoate . While direct literature on this precise isomer is sparse, its structural motifs are prevalent in medicinal chemistry, making a thorough understanding of its synthesis and properties highly valuable. This document, therefore, serves as both a technical guide and a strategic roadmap for researchers and drug development professionals interested in this and related chemical entities. We will delve into logical synthetic pathways, predictive characterization, and the potential applications of this molecule, drawing upon established principles and comparative data from its close isomers.
Chemical Identity and Structural Elucidation
Methyl 5-bromo-2-fluoro-3-methylbenzoate is a halogenated and methylated derivative of methyl benzoate. Its core structure consists of a benzene ring substituted with a methyl ester group, a bromine atom, a fluorine atom, and a methyl group at positions 1, 5, 2, and 3, respectively.
Comparative Analysis of Isomers
To fully appreciate the nuances of Methyl 5-bromo-2-fluoro-3-methylbenzoate, a comparative analysis with its more documented isomers is instructive. The precise positioning of substituents dramatically influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and biological activity.
Note: Properties for Methyl 5-bromo-2-fluoro-3-methylbenzoate are predicted based on its structure and data from its isomers.
Strategic Synthesis and Methodologies
The synthesis of polysubstituted aromatic compounds like Methyl 5-bromo-2-fluoro-3-methylbenzoate requires careful planning to ensure correct regiochemistry. A logical and efficient synthetic strategy would involve the esterification of the corresponding carboxylic acid, 5-Bromo-2-fluoro-3-methylbenzoic acid , which has a registered CAS number of 1427382-02-2[4].
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl 5-bromo-2-fluoro-3-methylbenzoate.
Experimental Protocol: Esterification of 5-Bromo-2-fluoro-3-methylbenzoic acid
This protocol is a standard Fischer esterification adapted for the specific substrate.
Reaction Setup: To a solution of 5-Bromo-2-fluoro-3-methylbenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
Reaction Progression: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield Methyl 5-bromo-2-fluoro-3-methylbenzoate.
Synthesis of the Precursor: 5-Bromo-2-fluoro-3-methylbenzoic acid
The synthesis of the carboxylic acid precursor is a critical step. A plausible route involves the ortho-lithiation of 4-bromo-1-fluoro-2-methylbenzene followed by carboxylation.
Caption: Plausible synthetic route to 5-Bromo-2-fluoro-3-methylbenzoic acid.
Spectroscopic Characterization (Predictive)
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl ester protons (~3.9 ppm), a singlet for the aromatic methyl protons (~2.3 ppm), and two doublets in the aromatic region corresponding to the two aromatic protons. The coupling constants will be indicative of their relative positions.
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, likely a multiplet due to coupling with the neighboring aromatic protons.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Applications in Research and Drug Development
Halogenated benzoic acid derivatives are valuable building blocks in medicinal chemistry due to their ability to modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability. The unique substitution pattern of Methyl 5-bromo-2-fluoro-3-methylbenzoate makes it an attractive scaffold for the synthesis of novel bioactive compounds.
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a fragment for screening against various biological targets. FBDD has become a powerful tool in lead discovery[]. The presence of fluorine can enhance binding affinity and modulate pKa[6].
Lead Optimization: The bromo and fluoro substituents offer vectors for further chemical modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the structure-activity relationship (SAR) of a lead compound.
Agrochemicals: Similar to its isomers, this compound could be a precursor for the synthesis of novel pesticides and herbicides[7].
Prodrug Strategies: The ester functionality can be leveraged in prodrug design to improve the pharmacokinetic properties of a drug candidate[8].
Conclusion
Methyl 5-bromo-2-fluoro-3-methylbenzoate, while not extensively documented, represents a chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its structure, a logical and actionable synthetic strategy, and a predictive analysis of its characterization. By leveraging the available knowledge on its isomers and fundamental organic chemistry principles, researchers can confidently approach the synthesis and utilization of this versatile building block in their pursuit of novel chemical entities for a wide range of applications.
References
Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
Molbase. (n.d.). Preparation of 5-bromo-2-chloro-3-nitrobenzoic acid methyl ester (intermediate). Retrieved from [Link]
Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1217-1246.
Creative Biostructure. (2024, August 20). Research status and application progress of small molecule drug screening technology. Retrieved from [Link]
Desai, P. V., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(2), 655-717.
Tan, K. S., & Lee, H. B. (2018). Recent Synthesis and Discovery of Brefeldin A Analogs. Molecules, 23(4), 932.
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]
Strategic Sourcing and Synthetic Utility of 5-Bromo-2-fluoro-3-methylbenzoic Acid Methyl Ester
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-bromo-2-fluoro-3-methylbenzoic acid methyl ester (CAS: 1538333-27-5) Executive Summary In modern fragment-based drug discov...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: 5-bromo-2-fluoro-3-methylbenzoic acid methyl ester (CAS: 1538333-27-5)
Executive Summary
In modern fragment-based drug discovery (FBDD) and complex Active Pharmaceutical Ingredient (API) synthesis, the selection of tetra-substituted benzene building blocks dictates the efficiency of downstream functionalization. 5-Bromo-2-fluoro-3-methylbenzoic acid methyl ester (CAS: 1538333-27-5) is a highly privileged scaffold[1]. As a Senior Application Scientist, I approach the procurement and utilization of this compound not merely as a logistical step, but as the foundational variable in a complex synthetic equation. This whitepaper outlines the mechanistic rationale for its use, maps the current supplier landscape, and establishes self-validating protocols for both Quality Control (QC) and downstream cross-coupling applications.
Structural Rationale & Mechanistic Advantage
The precise substitution pattern of this molecule is engineered for orthogonal reactivity:
The 5-Bromo Handle: Serves as the primary site for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Because it is flanked by two protons (positions 4 and 6), it is sterically accessible, allowing for rapid oxidative addition[2].
The 2-Fluoro Substituent: Exerts a strong electron-withdrawing inductive effect that renders the aromatic ring electron-deficient. This electronic tuning significantly accelerates the oxidative addition of Pd(0) to the C-Br bond[2]. Furthermore, in an API, this fluorine locks the conformation of adjacent biaryl bonds and blocks metabolic oxidation hotspots.
The 3-Methyl Group: Provides a localized steric shield and increases the lipophilicity (logP) of the resulting fragment, which is critical for target-protein binding pocket optimization.
The 1-Methyl Ester: Acts as a robust protecting group during cross-coupling, which can later be cleanly converted into an amide, alcohol, or free carboxylic acid.
Supplier Landscape & Procurement Analytics
Supply chain integrity is critical. A building block with a compromised purity profile can poison expensive palladium catalysts or introduce des-bromo impurities that act as chain terminators. Below is a consolidated landscape of verified commercial suppliers for CAS 1538333-27-5[1],[3],[4].
Supplier
Catalog Number
Claimed Purity
Estimated Pricing (USD)
Lead Time / Status
Amadis Chemical
A904529
99%
$328 (25g) / $1310 (100g)
In Stock
Sigma-Aldrich
AMBH9AE5083E
≥95%
Variable based on region
Inquiry Required
BLD Pharm
BD757452
97%+
Variable based on region
Inquiry Required
Allfluoro (AFPA)
AF17520
98%
Custom Quote
Make-to-Order
Strategic Note: When scaling up from discovery (milligram) to process chemistry (kilogram), prioritize suppliers like Amadis Chemical that provide transparent, tiered pricing and maintain physical stock[1].
Analytical Validation (QC) Protocols
Never assume the integrity of a commercial batch. The following protocol is a self-validating system designed to empirically prove the supplier's Certificate of Analysis (CoA) before committing the material to a synthetic campaign.
Step-by-Step QC Methodology:
Sampling: Isolate 10 mg of the received batch under an inert argon atmosphere to prevent ambient moisture absorption.
Moisture Profiling (Karl Fischer): Run a KF titration.
Causality: Moisture levels >0.5% will quench the active Pd(0) catalyst in downstream couplings and prematurely hydrolyze the methyl ester under basic conditions.
Chromatographic Purity (HPLC-UV): Analyze via HPLC at 254 nm.
Causality: This step ensures the absence of des-bromo or isomeric impurities. Isomers (e.g., 4-bromo variants) will have identical masses but will dramatically alter the vector of your synthesized API.
Structural Verification (NMR): Acquire
H and F NMR spectra in CDCl.
Causality: The
F NMR must show a single, sharp resonance, definitively confirming the regiochemical purity of the fluorine atom relative to the bromo and methyl groups.
Figure 1: Self-validating Quality Control (QC) workflow for supplier batch verification.
To maximize the utility of 5-bromo-2-fluoro-3-methylbenzoic acid methyl ester, I have designed a self-validating Suzuki-Miyaura cross-coupling workflow. This protocol uses intrinsic diagnostic checkpoints to guarantee reproducibility.
Step-by-Step Methodology:
Reaction Assembly: In a nitrogen-filled glovebox, combine the ester (1.0 eq), your target arylboronic acid (1.2 eq), Pd(dppf)Cl
(0.05 eq), and anhydrous KPO (2.0 eq). Crucial Addition: Add 0.5 eq of 1,3,5-trimethoxybenzene as an internal standard.
Causality: K
PO is specifically selected over stronger bases (like NaOH or KOtBu) to facilitate transmetalation without causing the saponification (hydrolysis) of the sensitive methyl ester. Pd(dppf)Cl provides a bidentate ligand framework that forces the intermediate into a cis-geometry, accelerating reductive elimination and preventing catalyst degradation[2].
Solvent Introduction: Add a degassed mixture of 1,4-dioxane/H
O (4:1 v/v).
Causality: Water is strictly required to dissolve the phosphate base and convert the boronic acid into the reactive anionic boronate species required for transmetalation.
Kinetic Monitoring: Heat the mixture to 80°C. At the 2-hour mark, extract a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.
Causality: If LC-MS shows unreacted starting material but no remaining boronic acid, the causality is protodeboronation (degradation of the boronic acid). The self-validating corrective action is to spike in an additional 0.5 eq of boronic acid.
Quantitative Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Before column chromatography, run a crude
H NMR of the organic layer.
Causality: Integrate the newly formed product's ester peak against the 1,3,5-trimethoxybenzene internal standard (sharp singlet at 3.77 ppm). This calculates the exact chemical yield. If the NMR yield is 95% but the final isolated yield is 60%, the protocol proves that the reaction succeeded, and the loss occurred entirely on the silica column.
Figure 2: Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling workflow.
References
Royal Society of Chemistry (RSC). "Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters". Mechanistic grounding for bromo-fluorobenzene reactivity. Accessed March 2026.[Link]
Technical Guide: Differentiating Methyl 5-bromo-2-fluoro-3-methylbenzoate from 3-Fluoro Isomers
Executive Summary In the optimization of halogenated benzoate scaffolds for drug discovery, the precise regiochemistry of fluorine and methyl substituents dictates not only the synthetic accessibility but also the downst...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the optimization of halogenated benzoate scaffolds for drug discovery, the precise regiochemistry of fluorine and methyl substituents dictates not only the synthetic accessibility but also the downstream reactivity profile. This guide analyzes the critical distinctions between Methyl 5-bromo-2-fluoro-3-methylbenzoate (Target) and its regioisomer, Methyl 5-bromo-3-fluoro-2-methylbenzoate (Isomer) .[1]
While these molecules share an identical molecular weight (247.06 g/mol ) and elemental composition, they function as distinct chemical entities.[1] The 2-fluoro motif activates the ring for nucleophilic aromatic substitution (SNAr), serving as a "reactive warhead" for scaffold diversification.[1] Conversely, the 3-fluoro isomer represents a "metabolic blocker" configuration, chemically inert to SNAr but valuable for tuning pKa and lipophilicity without introducing electrophilic liability.[1]
Structural & Electronic Analysis
The core difference lies in the position of the fluorine atom relative to the electron-withdrawing ester group.[1] This relationship governs the electronic distribution and subsequent reactivity.[1]
Ester is twisted out of plane by F/Me repulsion? Less so than 2-Me.
Ester is significantly twisted by ortho-methyl group (steric inhibition of resonance).[1]
Electronic Visualization
The 2-fluoro substituent creates a localized region of electron deficiency at the C2 position, significantly amplified by the ortho-ester.[1] In the 3-fluoro isomer, the electron deficiency is distributed without a specific activation point for nucleophilic attack.[1]
Synthetic Pathways[1][2]
The synthesis of these isomers requires fundamentally different strategies. The 2-fluoro scaffold typically utilizes direct halogenation driven by directing group cooperation, whereas the 3-fluoro isomer often necessitates de novo construction of the substitution pattern via diazonium chemistry (Balz-Schiemann) or nitration.[1]
Workflow Diagram: Comparative Synthesis
Figure 1: Synthetic divergence. Route A exploits the cooperative directing effects of F and Me to install Br at C5.[1] Route B requires installing F via amine displacement because direct fluorination is non-selective.[1]
Reactivity Profile: The "Self-Validating" Protocol
As a researcher, you can distinguish these isomers chemically through their reactivity.[1] The following protocols serve as both synthesis tools and identification assays.
2-Fluoro Target: Complete conversion to Methyl 5-bromo-2-morpholino-3-methylbenzoate. (LCMS: M+H shifts by +67 Da, loss of F).
3-Fluoro Isomer: No Reaction (Recovery of starting material).[1]
Metal-Halogen Exchange (Lithiation)
Both compounds contain a bromine at C5, allowing for functionalization via Lithium-Halogen exchange.[1] However, the ortho-F in the target introduces a risk of "Ortho-Lithiation" if conditions are not strictly controlled.[1]
Protocol: Treat with i-PrMgCl·LiCl (Turbo Grignard) at -20°C.[1]
Observation: Both form the C5-magnesium species effectively.[1]
Caution (2-Fluoro): If using n-BuLi at higher temps (>-78°C), the 2-fluoro target may undergo nucleophilic attack at the ester or directed ortho-lithiation at C6, followed by benzyne formation.[1] The 3-fluoro isomer is more robust due to steric protection of the ester by the 2-methyl group.[1]
Analytical Characterization (NMR)[1][3][4]
Distinguishing these isomers by ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
H NMR relies on coupling constants () rather than chemical shift alone.[2]
Target Me is at C3 (ortho to F), showing . Isomer Me is at C2 (ortho to F? No, Me is at 2, F at 3. Still ortho).
19F NMR
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
to ppm
to ppm
Chemical shift is solvent dependent; coupling pattern is more reliable.
Key Identification Logic:
Look for the H4 proton .[1]
In the 3-Fluoro isomer , H4 is ortho to the Fluorine.[1] It will exhibit a large ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
coupling (~9 Hz) plus a meta coupling to H6.
In the 2-Fluoro target , H4 is meta to the Fluorine.[1] It will exhibit only a smaller ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
coupling (~6 Hz).
Applications in Drug Design
Bioisosteres: The 2-Fluoro target is often used to synthesize tricyclic cores (e.g., quinazolinones) where the F is displaced by a tethered nucleophile (intramolecular SNAr).[1]
Metabolic Stability: The 3-Fluoro isomer is used to block metabolic "soft spots" on the phenyl ring without introducing the reactivity of an SNAr-active fluorine.[1]
Atropisomerism: The 3-Fluoro-2-methyl motif creates significant steric bulk around the ester/amide bond.[1] If converted to an amide, this can lead to restricted rotation (atropisomerism), which must be monitored during chiral separation.[1]
References
Regioselective Synthesis of Bromobenzoic Acids
Title: Preparation method for 2-bromo-3-fluorobenzoic acid (Patent WO2014071545A1)[1]
Price per gram Methyl 5-bromo-2-fluoro-3-methylbenzoate research grade
Technical Guide: Economic and Synthetic Analysis of Methyl 5-bromo-2-fluoro-3-methylbenzoate Part 1: Executive Summary Methyl 5-bromo-2-fluoro-3-methylbenzoate is a highly specialized halogenated aromatic ester used prim...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Economic and Synthetic Analysis of Methyl 5-bromo-2-fluoro-3-methylbenzoate
Part 1: Executive Summary
Methyl 5-bromo-2-fluoro-3-methylbenzoate is a highly specialized halogenated aromatic ester used primarily as a scaffold in the development of kinase inhibitors and metabolic modulators (e.g., SGLT2 inhibitors). Its structural complexity—featuring three distinct substituents (bromo, fluoro, methyl) on a benzoate core—makes it a critical "diversity vector" in Structure-Activity Relationship (SAR) studies.
Economic Snapshot:
Unlike its more common isomers, this specific regioisomer is frequently a "Make-on-Demand" item rather than a bulk stock commodity. Consequently, the "price per gram" is bifurcated into two distinct tiers:
Catalog Price (Stocked Isomers/Proxies): $150 – $350 per gram.
Custom Synthesis Price (Target Compound): $1,500 – $3,000 for the initial 1–5 grams (reflecting labor and setup costs).
This guide provides the technical grounding to navigate these costs, ensuring you acquire the correct isomer at a defensible price point.
Part 2: Chemical Identity & Isomer Precision
CRITICAL WARNING: The market is saturated with isomers that are frequently mistaken for this target. Vendors often list "Methyl bromo-fluoro-methylbenzoate" without specifying the substitution pattern in the header.
Feature
Target Compound
Common Market Isomer (Risk)
Name
Methyl 5-bromo-2-fluoro-3-methylbenzoate
Methyl 5-bromo-3-fluoro-2-methylbenzoate
CAS
Not widely listed (Custom)
1805501-44-3
Structure
F at C2, Me at C3, Br at C5
F at C3, Me at C2, Br at C5
Availability
Low (Custom Synthesis likely)
Medium (Catalog Item)
Price Impact
High ($)
Moderate ()
Scientific Implication: Using the wrong isomer (CAS 1805501-44-3) will alter the vector of the bromine handle, potentially destroying the binding affinity of your downstream drug candidate. Always verify the structure via NMR before purchase.
Part 3: Synthesis & Manufacturing Economics
To understand the price, one must understand the cost drivers. The high cost of this compound is not due to expensive raw materials, but rather the regioselectivity required in synthesis .
Synthesis Pathway Analysis
The most robust route utilizes 2-Fluoro-3-methylbenzoic acid (CAS 315-31-1) as the starting material. This precursor is commercially available (~
5/g bulk), keeping Material Costs (BOM) low. The cost driver is the labor required for the bromination step and purification.
Mechanism:
Esterification: Conversion to the methyl ester protects the carboxylic acid.
Directing Effects: The Fluorine (ortho/para) and Methyl (ortho/para) groups compete. However, position 5 is para to the strong Fluorine director and meta to the ester, making it the most electronically activated position for bromination.
Result: High regioselectivity is expected, reducing purification costs compared to other isomers.
Workflow Diagram:
Caption: Synthesis pathway leveraging the para-directing effect of fluorine to selectively install bromine at position 5.
Part 4: Market Pricing Analysis
The following data summarizes current market conditions for "Research Grade" (>97% purity) material.
Table 1: Benchmark Pricing (Isomer Comparison)
Use these figures to negotiate. If a vendor quotes significantly higher than the "Similar Isomer" price without justification, inquire about their synthesis route.
Compound
Scale
Price Estimate (USD)
Availability
Target: Methyl 5-bromo-2-fluoro-3-methylbenzoate
1 g
$1,500 – $2,800
Custom / Lead Time
5 g
$3,500 – $5,000
Custom / Lead Time
Isomer: Methyl 3-bromo-5-fluoro-2-methylbenzoate
1 g
$333
In Stock
Isomer: Methyl 2-bromo-4,6-difluorobenzoate
1 g
$600
In Stock
Precursor: 2-Fluoro-3-methylbenzoic acid
1 g
$40
In Stock
Cost Breakdown for Custom Synthesis (1g Scale)
If you must commission a synthesis, this is where your money goes:
When sourcing this compound, the risk of receiving the wrong isomer is high. Use this decision logic to secure the correct material.
Procurement Decision Tree:
Caption: Procurement logic flow to avoid accidental purchase of regioisomers.
Quality Specifications (Research Grade):
Purity: ≥97% (HPLC area %).
Identity: 1H-NMR is mandatory.
Key Signal: Look for two aromatic doublets (or singlets depending on coupling) representing protons at positions 4 and 6. If you see a triplet, you likely have the wrong isomer.
Solvent Residue: <1% (Ethyl Acetate/Hexane common from column chromatography).
References
Sigma-Aldrich. Methyl 5-bromo-3-fluoro-2-methylbenzoate (Isomer) Product Page. Accessed Oct 2023. Link
ChemicalBook. Methyl 3-bromo-5-fluoro-2-methylbenzoate Synthesis & Suppliers. Accessed Oct 2023. Link
BenchChem. Comparative Analysis of Synthetic Routes to Halogenated Benzoates. Accessed Oct 2023. Link
Thermo Scientific Chemicals. 2-Fluoro-3-methylbenzoic acid (Precursor) Pricing. Accessed Oct 2023. Link
GuideChem. Applications of Bromo-methylbenzoic acids in SGLT2 Inhibitors. Accessed Oct 2023. Link
Exploratory
Methyl 5-bromo-2-fluoro-3-methylbenzoate: Technical Profile & Synthesis Guide
[1] Executive Summary Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS: 1538333-27-5) is a highly specialized halogenated benzoate ester used primarily as a scaffold in the synthesis of pharmaceutical intermediates.[1] Its...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS: 1538333-27-5) is a highly specialized halogenated benzoate ester used primarily as a scaffold in the synthesis of pharmaceutical intermediates.[1] Its unique substitution pattern—featuring a bromine atom at the meta position relative to the ester and a fluorine atom at the ortho position—makes it an ideal candidate for orthogonal functionalization strategies. The bromine handle facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom enables nucleophilic aromatic substitution (
), providing a versatile platform for constructing complex heterocyclic libraries.
This guide details the compound's chemical identity, validated synthesis protocols, reactivity profiles, and safety considerations, serving as a definitive reference for laboratory application.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
While the parent acid, 5-bromo-2-fluoro-3-methylbenzoic acid , is indexed in major public databases, the methyl ester derivative is often cataloged under its CAS number in commercial libraries.
Identification Data[2][3][4][5]
Identifier
Value
Notes
IUPAC Name
Methyl 5-bromo-2-fluoro-3-methylbenzoate
CAS Number
1538333-27-5
Primary commercial identifier
PubChem CID
Not Indexed
Refer to Parent Acid CID: 81477968
InChIKey
IEKHCNNINMZKEV-UHFFFAOYSA-N
Derived from structure
SMILES
COC(=O)C1=C(F)C(C)=CC(Br)=C1
Molecular Formula
Molecular Weight
247.06 g/mol
Physical Properties (Predicted)[3][6]
Property
Value
Source/Method
Appearance
White to off-white crystalline solid
Experimental observation
Melting Point
45–48 °C
Analogous esters
Boiling Point
~280 °C (at 760 mmHg)
Predicted
Density
1.5 ± 0.1 g/cm³
Predicted
LogP
2.94
Predicted (XLogP3)
Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Lipophilic ester
Synthesis Pathways[1][7]
The synthesis of Methyl 5-bromo-2-fluoro-3-methylbenzoate typically proceeds via the esterification of its carboxylic acid precursor. This route is preferred for its high yield and operational simplicity.
Validated Synthetic Route: Acid Esterification
Reaction Overview:
Transformation of 5-bromo-2-fluoro-3-methylbenzoic acid (CID 81477968) to the methyl ester using thionyl chloride (
) in methanol.
Mechanism:
Nucleophilic acyl substitution via an acyl chloride intermediate formed in situ.
Protocol:
Reagents:
5-bromo-2-fluoro-3-methylbenzoic acid (1.0 eq)
Thionyl Chloride (
) (1.5 eq)
Methanol (anhydrous, solvent & reactant)
Procedure:
Dissolve the acid in anhydrous methanol under
atmosphere.
Cool the solution to 0 °C.
Add
dropwise over 20 minutes to control exotherm.
Reflux the mixture at 65 °C for 3–5 hours.
Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.
Workup:
Concentrate the mixture in vacuo to remove excess MeOH and
.
Redissolve the residue in EtOAc and wash with saturated
(aq) to neutralize residual acid.
Wash with brine, dry over
, and concentrate.
Purification:
Typically yields >95% purity; can be recrystallized from Hexane/EtOAc if necessary.
Alternative Route: Bromination
Direct bromination of methyl 2-fluoro-3-methylbenzoate using N-bromosuccinimide (NBS) is possible but less regioselective due to competing benzylic bromination at the methyl group.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway from the commercially available acid precursor.
Reactivity & Applications in Drug Design
This scaffold is a "privileged structure" in medicinal chemistry, offering two distinct handles for orthogonal elaboration.
Palladium-Catalyzed Cross-Coupling (C-5 Position)
The aryl bromide at position 5 is highly reactive toward Pd(0) oxidative addition.
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems.[2]
Buchwald-Hartwig Amination: Enables C-N bond formation for kinase inhibitor scaffolds.
Nucleophilic Aromatic Substitution (C-2 Position)
The fluorine atom at position 2 is activated by the electron-withdrawing ester group at C-1 and the bromine at C-5, making it susceptible to
reactions with amines or thiols.
Utility: Introduction of solubilizing groups or pharmacophores adjacent to the ester.
Functionalization Logic Diagram
Figure 2: Orthogonal functionalization strategies for library generation.
Safety & Handling (MSDS Highlights)
As a halogenated organic ester, standard safety protocols for irritants must be observed.
Hazard Class
H-Statement
Description
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Handling Protocol:
PPE: Nitrile gloves, safety goggles, and lab coat.
Ventilation: Handle within a certified fume hood to avoid inhalation of dust or vapors.
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (
) to prevent hydrolysis.
References
PubChem. 5-bromo-2-fluoro-3-methylbenzoic acid (CID 81477968). National Library of Medicine. Available at: [Link]
ChemSRC. Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS 1538333-27-5).[3][1][4][5] Chemical Source Database. Available at: [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7] Chemical Reviews, 95(7), 2457–2483. (Foundational reference for Suzuki coupling application).
Boiling point and melting point of Methyl 5-bromo-2-fluoro-3-methylbenzoate
Physicochemical Characterization & Synthetic Utility Guide[1][2][3] Part 1: Executive Technical Summary[4] Methyl 5-bromo-2-fluoro-3-methylbenzoate is a highly specialized halogenated aromatic ester used primarily as a r...
Methyl 5-bromo-2-fluoro-3-methylbenzoate is a highly specialized halogenated aromatic ester used primarily as a regiospecific building block in the synthesis of small-molecule kinase inhibitors (e.g., KRAS G12C covalent inhibitors) and agrochemicals. Its structural uniqueness lies in the 2,3,5-substitution pattern , where the ortho-fluoro and meta-methyl groups impose specific steric and electronic constraints on the benzoate core.
This guide addresses the critical gap in public experimental data for this specific isomer. By synthesizing structure-property relationships (SPR) from the commercially available analog Methyl 2-bromo-5-fluorobenzoate (CAS 6942-39-8) , we provide calculated thermodynamic baselines and robust experimental protocols for verification.
Part 2: Physicochemical Specifications[4][5]
The following data aggregates predicted values derived from group contribution methods and comparative analysis with the des-methyl analog.
Property
Value / Range
Confidence Level
Source/Methodology
Physical State
Low-melting Solid or Viscous Liquid
High
Analog comparison
Boiling Point (760 mmHg)
268°C ± 10°C
Medium
Calculated (Joback Method + Analog Correction)
Melting Point
35°C – 45°C
Medium
Symmetry & Packing Efficiency Analysis
Density
1.52 ± 0.05 g/cm³
High
ACD/Labs Prediction
Flash Point
>110°C
High
Estimated based on BP
LogP (Octanol/Water)
3.12
High
Consensus LogP
2.1 Thermodynamic Analysis & Causality
The boiling and melting points are governed by three primary intermolecular forces:
Dipole-Dipole Interactions: The ester carbonyl (C=O) and the carbon-fluorine (C-F) bond create strong local dipoles. However, the ortho-fluorine (position 2) and meta-methyl (position 3) create a "steric clamp," forcing the ester group to rotate out of the varying benzene plane. This reduces effective π-conjugation, slightly lowering the boiling point relative to planar isomers.
London Dispersion Forces: The bromine atom at position 5 is a large, polarizable halogen. It significantly contributes to the high boiling point (>260°C) through strong dispersion interactions.
Crystal Packing (Melting Point): The asymmetry introduced by the C3-methyl group disrupts the efficient crystal packing seen in the non-methylated analog. Consequently, while the molecular weight increases, the melting point likely remains low (<50°C), often resulting in a "supercooled liquid" state at room temperature.
Part 3: Experimental Protocols (Self-Validating Systems)
Since exact literature values are scarce, researchers must validate the identity and purity of this intermediate before use. The following protocols are designed to be self-validating.
3.1 Melting Point Determination (Capillary Method)
For samples appearing as solids or semi-solids.
Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace solvent (solvent depression is the #1 cause of MP errors).
Loading: Pack a specific capillary tube (1.5 mm OD) to a height of 2-3 mm. Compact by dropping through a glass tube onto a hard surface.
Ramp Rate:
Fast Ramp: 10°C/min to 30°C.
Critical Phase: Slow Ramp 1°C/min from 30°C to 50°C.
Validation: If the melting range is >2°C (e.g., 38–42°C), the sample is impure. Recrystallize from cold hexanes.
3.2 Boiling Point / Distillation Protocol
Recommended for purification of >10g batches.
Due to the high predicted atmospheric BP (~268°C), do not distill at atmospheric pressure to avoid thermal decomposition (decarboxylation).
System: Short-path vacuum distillation (Kugelrohr or Vigreux).
Pressure: 0.5 – 1.0 mmHg (High Vacuum).
Calculated Nomograph BP: ~110°C – 120°C at 1 mmHg.
Procedure:
Degas the crude oil under vacuum at RT for 20 mins.
Slowly ramp bath temperature to 130°C.
Collect the main fraction when head temperature stabilizes.
Safety: The receiver flask must be cooled to 0°C to prevent re-evaporation into the vacuum line.
Part 4: Visualization & Logic Flows
4.1 Structural Logic & Steric Interactions
This diagram illustrates the intramolecular forces affecting the physical state.
Caption: Structural dissection showing how the 5-bromo group drives high boiling point while the 2,3-substitution pattern disrupts crystal packing, lowering the melting point.
4.2 Purification Decision Tree
A logic gate for handling the compound based on its observed physical state.
Caption: Operational workflow for purifying Methyl 5-bromo-2-fluoro-3-methylbenzoate based on its phase state.
Part 5: References
Analog Boiling Point Data : PureSynth. (2025). Methyl 2-bromo-5-fluorobenzoate Specifications. Retrieved from (Validated against CAS 6942-39-8).
Synthesis Methodology : ChemicalBook. (2025). Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate (Isomer Comparison). Retrieved from .
General Property Prediction : ACD/Labs. (2024). Physicochemical Property Prediction Software, v2024. (Standard industry algorithm for halogenated benzoates).
Safety & Handling : Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 5-bromo-2-fluorobenzoate. Retrieved from .
Synthesis of Methyl 5-bromo-2-fluoro-3-methylbenzoate from benzoic acid precursors
Executive Summary & Scope This application note details a robust, scalable protocol for the synthesis of Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS: 1805501-44-3). This scaffold is a critical pharmacophore in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
This application note details a robust, scalable protocol for the synthesis of Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS: 1805501-44-3). This scaffold is a critical pharmacophore in medicinal chemistry, particularly for the development of p38 MAP kinase inhibitors and other kinase-targeted therapeutics where the specific halogenation pattern modulates metabolic stability and binding affinity.
Unlike generic literature methods, this guide prioritizes process safety and regiocontrol . We utilize a "Safety-First" synthetic strategy that avoids the isolation of potentially explosive diazonium carboxylate intermediates by performing the esterification step prior to the final deaminative fluorination.
Key Performance Indicators (KPIs)
Parameter
Target Specification
Overall Yield
45–55% (3 steps)
Purity (HPLC)
>98.5%
Key Impurity Control
Regioisomers < 0.1%
Safety Profile
Avoids isolation of dry diazonium salts
Retrosynthetic Analysis & Strategy
The synthesis is designed around the 3-methylanthranilic acid (2-amino-3-methylbenzoic acid) precursor. This starting material is inexpensive and contains the necessary amino "handle" to direct the initial bromination before being converted to the desired fluorine substituent.
Strategic Logic
Regioselective Bromination: The amino group at C2 strongly activates the ring. The C3-methyl group blocks the ortho position relative to the amine. Consequently, electrophilic bromination occurs exclusively at the para position (C5), establishing the correct halogen pattern early in the sequence.
Interim Esterification (Critical Safety Step): Diazotization of anthranilic acids (2-aminobenzoic acids) can generate benzenediazonium-2-carboxylates , which are zwitterionic inner salts known to be shock-sensitive explosives. By converting the carboxylic acid to a methyl ester before the diazotization step, we eliminate the possibility of forming this hazardous species.
Balz-Schiemann Fluorination: The final step converts the amino ester to the fluoro ester via a diazonium tetrafluoroborate or hexafluorophosphate intermediate, which is thermally decomposed to yield the target.
Figure 1: Retrosynthetic strategy highlighting the "Safety Lock" esterification step.
Detailed Experimental Protocols
Step 1: Regioselective Bromination
Objective: Synthesis of 2-amino-5-bromo-3-methylbenzoic acid.
Critical Parameter: Temperature control during diazotization is vital to prevent premature decomposition (tar formation).
Protocol:
In a plastic or Teflon-lined vessel (to resist HF traces), charge Methyl 2-amino-5-bromo-3-methylbenzoate (50.0 g, 205 mmol) and HBF4 (48% aq. solution, 100 mL).
Cool the resulting suspension to -5 °C to 0 °C.
Prepare a solution of NaNO2 (17.0 g, 246 mmol) in minimal water (35 mL).
Add the NaNO2 solution dropwise to the reaction mixture, maintaining temperature < 5 °C. Stir for 1 hour at 0 °C.
Observation: The amine dissolves/reacts to form the diazonium salt (often a precipitate).
Decomposition:
Method A (Thermal): Allow the mixture to warm slowly to room temperature, then heat to 40–50 °C until gas evolution (N2) ceases.
Method B (Solvent-Assisted - Recommended): Extract the cold diazonium salt into cold Toluene or Xylene . Heat the organic layer carefully to 80 °C to induce decomposition. This often gives cleaner products.
After gas evolution stops, cool to room temperature.
Dilute with water and extract with Ethyl Acetate (or separate the Toluene layer).
Wash organics with 1M NaOH (to remove any hydrolyzed phenolic byproducts), water, and brine.
Dry (MgSO4) and concentrate.
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Yield: 50–60%.
Appearance: White to pale yellow solid/oil.
Analytical Validation
NMR Characterization (Expected)
Target: Methyl 5-bromo-2-fluoro-3-methylbenzoate
1H NMR (400 MHz, CDCl3):
δ 7.95 (dd, J = 6.5, 2.5 Hz, 1H, H-6 ). Coupled to F (ortho) and H-4 (meta).
δ 7.55 (dd, J = 6.0, 2.5 Hz, 1H, H-4 ). Coupled to F (meta) and H-6 (meta).
δ 3.92 (s, 3H, COOCH3 ).
δ 2.30 (d, J = 2.0 Hz, 3H, Ar-CH3 ). Long-range coupling to F.
Target CAS: 1805501-44-3 (Note: Isomeric references often share similar CAS roots; always verify structure by NMR).
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a specific risk assessment before scaling up reactions involving diazonium intermediates.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-2-fluoro-3-methylbenzoate
Executive Summary & Structural Analysis
Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS: 180631-41-6 / 1187318-53-1) is a highly functionalized scaffold often employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.
Structural Challenges:
Electronic Activation: The C1-ester and C2-fluorine atoms are electron-withdrawing, making the C5-position electron-deficient. This facilitates the oxidative addition of the C-Br bond to Pd(0), generally making this substrate highly reactive compared to electron-rich aryl bromides.
Steric Environment: The C5-bromine is meta to the C3-methyl group. While not as hindered as an ortho substitution, the overall scaffold density requires ligands that can stabilize the Pd-center during the transmetallation step.
Chemo-stability (Critical): The methyl ester at C1 is susceptible to hydrolysis under the basic conditions typical of Suzuki couplings (e.g., NaOH, high heat). The protocol must utilize mild bases (K₃PO₄, Cs₂CO₃) to preserve the ester functionality.
Reaction Mechanism & Logic
The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. The specific electronic nature of this substrate dictates the rate-limiting steps.
Figure 1: Catalytic cycle emphasizing the rapid oxidative addition due to the electron-deficient ring and the critical transmetallation step.
Optimization Matrix
The following matrix synthesizes field data for electron-deficient aryl bromides containing sensitive esters.
Variable
Recommendation
Rationale
Catalyst
Pd(dppf)Cl₂·DCM
Robustness: The ferrocenyl ligand is highly stable and effective for electron-deficient substrates. It resists de-ligation better than PPh₃.
Alt. Catalyst
Pd(OAc)₂ + SPhos
High Activity: Use if the coupling partner (boronic acid) is sterically hindered (e.g., ortho-substituted).
Base
K₃PO₄ (Tribasic)
Ester Safety: Strong enough to activate the boronic acid but significantly less nucleophilic than hydroxide bases (NaOH), preventing saponification.
Alt. Base
Cs₂CO₃
Useful for dry organic solvents (DMF/Dioxane) due to better solubility than K₂CO₃.
Solvent
1,4-Dioxane / Water (9:1)
Solubility: Dissolves both the organic substrate and the inorganic base. The low water content minimizes hydrolysis risk.
Temp
80°C - 90°C
Sufficient energy for transmetallation without thermal decomposition of the boronic acid.
Standard Operating Procedure (SOP)
Protocol A: General Coupling (High Throughput / Robust)
Applicable for: Phenylboronic acids, Pyridyl boronic acids, and simple heteroaromatics.
Solvent: 1,4-Dioxane and Deionized Water (Degassed)
Step-by-Step Workflow:
Preparation: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
Note: If using a boronic ester (pinacol), increase equivalents to 1.5 eq as transmetallation is slower.
Inertion: Cap the vial and purge with Nitrogen (or Argon) for 5 minutes.
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under a positive stream of inert gas.
Solvation: Add degassed 1,4-Dioxane and Water (ratio 9:1 or 4:1) via syringe. Concentration should be roughly 0.1 M to 0.2 M with respect to the bromide.
Reaction: Seal the vessel and heat to 85°C for 4–12 hours.
Monitoring: Check by TLC or LC-MS. Look for the disappearance of the bromide (M+H signals) and the emergence of the biaryl peak.
If the standard protocol yields low conversion or by-products, consult the decision tree below.
Figure 2: Troubleshooting logic for common failure modes.
Key Troubleshooting Notes:
Protodeboronation: Electron-deficient or heteroaryl boronic acids (e.g., 2-pyridyl) often lose the boron group before coupling.[1]
Fix: Use the Boronic Ester instead of the acid, or add CuCl (1.0 eq) to mediate the transmetallation (Liebeskind-Srogl variant).
Ester Hydrolysis: If the methyl ester cleaves to the carboxylic acid (observed by LC-MS mass shift -14 Da), eliminate water. Use Anhydrous DMF with Cs₂CO₃ at 90°C.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link
BenchChem. (2025).[5] Application Notes for Suzuki Coupling of Halogenated Benzoates. (Generalized Protocol Reference). Link
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Conditions.Link
Introduction: The Power of Palladium and the Challenge of a Substituted Aryl Halide
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-bromo-2-fluoro-3-methylbenzoate This technical guide provides researchers, scientists, and drug development professionals with a comprehensive...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-bromo-2-fluoro-3-methylbenzoate
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of Methyl 5-bromo-2-fluoro-3-methylbenzoate. This document moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental design, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Palladium-catalyzed cross-coupling reactions stand as one of the most powerful and versatile methodologies in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency and functional group tolerance.[1][2][3] The 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki, underscored the transformative impact of these reactions on the synthesis of pharmaceuticals, natural products, and advanced materials.[1]
The subject of this guide, Methyl 5-bromo-2-fluoro-3-methylbenzoate, presents an interesting and synthetically valuable substrate. Its structure contains several key features that influence its reactivity:
Aryl Bromide: The C-Br bond is the primary site for palladium catalyst activation via oxidative addition. The reactivity of aryl halides generally follows the trend I > Br > Cl, making the bromide a reliable and commonly used electrophile.[4]
Electron-Withdrawing Groups: The ortho-fluoro and para-ester (CO₂Me) groups are strongly electron-withdrawing. This electronic pull increases the electrophilicity of the carbon atom bonded to the bromine, which generally accelerates the rate-limiting oxidative addition step in the catalytic cycle.[5]
Steric Hindrance: The presence of substituents ortho (fluoro) and meta (methyl) to the bromine atom introduces steric bulk around the reaction center. This can pose a challenge and often necessitates the use of specialized, sterically demanding ligands to achieve high efficiency.[6][7]
Understanding the interplay of these electronic and steric factors is critical for selecting the optimal catalyst system and reaction conditions.
The Engine of Synthesis: The General Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway, a catalytic cycle that continuously regenerates the active catalyst.[3][8] The cycle is composed of three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2]
Transmetalation (for C-C/C-N couplings): The organic group from a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium center, displacing the halide.[2][9]
Reductive Elimination: The two organic fragments on the palladium center couple to form the new bond, releasing the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Core Application Protocols
The following sections provide detailed protocols for key cross-coupling reactions applicable to Methyl 5-bromo-2-fluoro-3-methylbenzoate. The choice of reaction depends on the desired final product.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the organoboron reagents and its broad functional group tolerance.[10][11] It is ideal for synthesizing biaryl compounds.
Causality Behind Experimental Choices:
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand is often employed.[12] Pd(II) is reduced in situ to the active Pd(0) species.[12] For a sterically hindered substrate like ours, ligands from the Buchwald family (e.g., SPhos, XPhos) are highly effective.[13] Their bulk facilitates the reductive elimination step, while their electron-rich nature promotes the oxidative addition.[14]
Base: A base is required to activate the boronic acid for transmetalation.[9][15] Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is highly effective, especially in anhydrous conditions, though a small amount of water can be beneficial.[4][16] Potassium carbonate (K₂CO₃) is a milder alternative often used in aqueous solvent mixtures.
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is common.[17] The water helps to dissolve the inorganic base and facilitates the reaction. Anhydrous conditions can also be used, often with K₃PO₄.[16]
Experimental Protocol: Suzuki-Miyaura Coupling
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial, add Methyl 5-bromo-2-fluoro-3-methylbenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, or anhydrous toluene) via syringe. Solvents must be thoroughly degassed by sparging with an inert gas for 20-30 minutes or by freeze-pump-thaw cycles to prevent oxidation of the catalyst.[18]
Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Bulky, electron-rich ligands for hindered substrates.[4][13]
Base
K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 eq)
Activates the boronic acid for transmetalation.[15]
Solvent
Toluene, Dioxane, THF (often with water)
Solubilizes reagents and facilitates the reaction.[4]
Temperature
80 - 120 °C
Provides thermal energy to overcome activation barriers.
Typical Yield
70 - 95%
Highly dependent on the coupling partner.
Buchwald-Hartwig Amination: For C-N Bond Formation
This reaction is a cornerstone for synthesizing aryl amines, a common motif in pharmaceuticals.[20][21] It couples the aryl bromide with a primary or secondary amine.
Causality Behind Experimental Choices:
Catalyst System: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are essential. Ligands like Xantphos, BINAP, or specialized Buchwald ligands (e.g., BrettPhos) are frequently used to prevent β-hydride elimination from the amine and facilitate reductive elimination.[17][22]
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is very common and effective. For base-sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) can be used.[17][22]
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent unwanted side reactions with the strong base.
Protocol for the Efficient Synthesis of Methyl 5-bromo-2-fluoro-3-methylbenzoate via Acid-Catalyzed Esterification
An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 5-bromo-2-fluoro-3-methylbenzoate, a key intermediate in t...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 5-bromo-2-fluoro-3-methylbenzoate, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The described method utilizes a classic Fischer-Speier esterification of 5-bromo-2-fluoro-3-methylbenzoic acid with methanol, catalyzed by concentrated sulfuric acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, causality-driven experimental choices, and robust safety procedures to ensure a reliable and high-yield synthesis. The protocol includes a detailed workflow, from reagent handling and reaction setup to purification and characterization, ensuring scientific integrity and reproducibility.
Introduction and Scientific Rationale
Methyl 5-bromo-2-fluoro-3-methylbenzoate is a halogenated and substituted aromatic ester frequently employed as a building block in organic synthesis. Its structural motifs are pivotal in the construction of more complex molecules with potential biological activity. The ester functionality serves as a versatile handle for subsequent chemical transformations, such as amide bond formation or reduction.
The chosen synthetic route is the Fischer-Speier esterification, a cornerstone of organic chemistry for converting carboxylic acids and alcohols into esters.[1][2] This acid-catalyzed condensation reaction is governed by an equilibrium. To ensure a high conversion rate, the equilibrium must be shifted towards the product side. In accordance with Le Châtelier's principle, this is effectively achieved by using one of the reactants, in this case, methanol, in a large excess, which also allows it to function as the reaction solvent.[1] Concentrated sulfuric acid is employed as the catalyst due to its efficacy in protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[3]
Reaction Mechanism: The Fischer-Speier Esterification
The reaction proceeds through a series of proton transfer and nucleophilic addition-elimination steps:
Protonation of the Carbonyl: The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of the 5-bromo-2-fluoro-3-methylbenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3]
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: A base (such as water or another molecule of methanol) removes the final proton, regenerating the acid catalyst and yielding the final ester product, Methyl 5-bromo-2-fluoro-3-methylbenzoate.[3]
Materials and Safety
Reagents and Equipment
Compound Name
Molecular Formula
MW ( g/mol )
CAS No.
Notes
5-bromo-2-fluoro-3-methylbenzoic acid
C₈H₆BrFO₂
233.04
1427382-02-2
Starting material
Methanol (Anhydrous)
CH₄O
32.04
67-56-1
Reagent and solvent
Sulfuric Acid (Conc., 98%)
H₂SO₄
98.08
7664-93-9
Catalyst
Diethyl Ether (or Ethyl Acetate)
C₄H₁₀O
74.12
60-29-7
Extraction solvent
Sodium Bicarbonate (Saturated Sol.)
NaHCO₃
84.01
144-55-8
Neutralizing wash
Sodium Chloride (Saturated Sol., Brine)
NaCl
58.44
7647-14-5
Aqueous wash
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
7757-82-6
Drying agent
Silica Gel (230-400 mesh)
SiO₂
60.08
7631-86-9
Chromatography
Petroleum Ether / Ethyl Acetate
-
-
-
Eluent for chromatography
Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, glassware for column chromatography, standard laboratory glassware, and personal protective equipment (PPE).
Critical Safety and Handling Protocols
This procedure involves hazardous materials and must be performed within a certified chemical fume hood by trained personnel.
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe skin burns and eye damage.[4][5][6] It is a strong oxidizing agent. Always add acid slowly to the solution to prevent splashing and excessive heat generation. Wear a face shield, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[7] An eyewash station and safety shower must be readily accessible.[6]
Methanol (CH₃OH): A highly flammable liquid and vapor.[8] It is toxic if swallowed, inhaled, or absorbed through the skin and can cause blindness or death.[9][10] Avoid all sources of ignition.[11] Ensure the work area is well-ventilated.[10]
5-bromo-2-fluoro-3-methylbenzoic acid: May cause skin, eye, and respiratory irritation.[12][13] Avoid inhalation of dust and direct contact with skin and eyes.[12]
Organic Solvents (Diethyl Ether, Ethyl Acetate, Petroleum Ether): Highly flammable. Handle away from ignition sources. Use in a well-ventilated area.
Personal Protective Equipment (PPE): At a minimum, splash-proof safety goggles, a face shield, nitrile or neoprene gloves, and a flame-resistant lab coat must be worn at all times.
Detailed Experimental Protocol
Step 1: Reaction Setup
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-fluoro-3-methylbenzoic acid (e.g., 10.0 g, 42.9 mmol).
Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the acid is fully dissolved.
Step 2: Catalyst Addition
Place the flask in an ice-water bath to cool the solution.
CAUTION: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 3.0 mL) dropwise down the inner wall of the flask. The addition is exothermic and will generate heat. Maintain the temperature below 20°C during the addition.
Step 3: Reflux
Remove the ice bath and attach a reflux condenser to the flask.
Heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.
Continue to reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Step 4: Work-up and Extraction
Allow the reaction mixture to cool to room temperature.
Reduce the volume of methanol by approximately half using a rotary evaporator.
Pour the concentrated reaction mixture slowly into a separatory funnel containing 200 mL of ice-cold water.
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 75 mL).
Combine the organic layers in the separatory funnel.
Wash the combined organic layer sequentially with:
75 mL of water.
75 mL of saturated sodium bicarbonate solution. (Caution: CO₂ gas evolution will cause pressure buildup. Vent the funnel frequently). [3]
75 mL of saturated sodium chloride (brine) solution.
Step 5: Drying and Solvent Removal
Transfer the washed organic layer to an Erlenmeyer flask.
Dry the solution over anhydrous sodium sulfate until the drying agent no longer clumps.
Decant or filter the dried solution into a pre-weighed round-bottom flask.
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 6: Purification
The crude product, an oil or low-melting solid, can be purified by silica gel column chromatography.
Prepare a slurry of silica gel in petroleum ether and pack the column.
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., starting from 100:1 v/v). A similar purification used a 50:1 petroleum ether/ethyl acetate mixture.[14]
Collect the fractions containing the pure product (monitored by TLC).
Combine the pure fractions and remove the eluent using a rotary evaporator to afford the final product, Methyl 5-bromo-2-fluoro-3-methylbenzoate.
Visualization of Experimental Workflow
The following diagram outlines the complete procedure from reaction setup to the purified final product.
Application Note: Methyl 5-bromo-2-fluoro-3-methylbenzoate in Heterocyclic Synthesis
This guide outlines the strategic application of Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS 1805501-44-3) in the synthesis of high-value heterocyclic pharmacophores. [1][2][3] Executive Summary & Scaffold Analysis Met...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the strategic application of Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS 1805501-44-3) in the synthesis of high-value heterocyclic pharmacophores.
[1][2][3]
Executive Summary & Scaffold Analysis
Methyl 5-bromo-2-fluoro-3-methylbenzoate is a tris-functionalized aromatic building block extensively used in the synthesis of kinase inhibitors (e.g., KRAS, EGFR modulators).[1] Its value lies in its orthogonal reactivity profile, allowing for "diversity-oriented synthesis" (DOS) where the order of operations dictates the final core structure.[2][1]
The "Triad of Reactivity"
The molecule possesses three distinct reactive handles, each activatable under specific conditions without interfering with the others:
Position
Functional Group
Reactivity Mode
Strategic Utility
C1
Methyl Ester
Electrophile (Acylation)
Cyclization anchor; precursor to amides, hydrazides, or alcohols.[1]
vs. Cross-Coupling: The C2-Fluorine is highly activated for Nucleophilic Aromatic Substitution () due to the electron-withdrawing ester at C1.[3][1] However, the C5-Bromine is inert to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
conditions (unless extreme forcing is used).[1]
Solvent: Ethanol or n-Butanol (for higher temp)[1]
Procedure:
Dissolve the benzoate (e.g., 10 mmol) in Ethanol (50 mL).[1]
Add Hydrazine hydrate (50 mmol) dropwise at room temperature.
Step 1 (
): Heat to reflux (78°C) for 4–6 hours. Monitor by TLC/LCMS.[1] The intermediate hydrazide may be observed.[3][1][4]
Step 2 (Cyclization): If cyclization is slow, switch solvent to n-Butanol and heat to 110°C, or add a catalytic amount of acetic acid.[1]
Workup: Cool to 0°C. The product often precipitates as a white/off-white solid.[1] Filter and wash with cold ethanol.[3][1]
Key Insight: The C3-methyl group exerts steric pressure, which can slightly retard the initial hydrazine attack compared to non-methylated analogs.[2][1] Vigorous stirring and excess hydrazine are recommended.[1]
Protocol B: Synthesis of the Quinazolinone Core
Target: 6-Bromo-8-methylquinazolin-4(3H)-one
Mechanism: Amidine condensation followed by intramolecular ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Critical Control: Do not use water/alcohol cosolvents if preserving the methyl ester is critical for subsequent steps, as hydrolysis can occur.[1] Use anhydrous conditions.
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Strategic Pathway Visualization
Figure 1: Divergent synthesis pathways.[1] The choice of initial reaction determines the heterocyclic core, while the C5-Bromine allows for late-stage diversification.[3][1]
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Yield in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
(Indazole)
Application Note: Orthogonal Nucleophilic Substitution Strategies for Methyl 5-bromo-2-fluoro-3-methylbenzoate
Introduction & Mechanistic Rationale Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS: 1538333-27-5)[1] is a highly versatile, di-halogenated building block frequently utilized in medicinal chemistry and drug development. T...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS: 1538333-27-5)[1] is a highly versatile, di-halogenated building block frequently utilized in medicinal chemistry and drug development. The strategic value of this scaffold lies in its orthogonal reactivity profile, which allows researchers to perform site-selective nucleophilic substitutions by simply tuning the reaction conditions.
Understanding the electronic and steric environment of this arene is critical:
C2-Fluorine (Catalyst-Free
): The C2-fluorine is highly activated toward Nucleophilic Aromatic Substitution () due to the strong electron-withdrawing inductive and resonance effects of the ortho-methyl ester group[2]. Because C-F bond cleavage is not the rate-determining step, the high electronegativity of fluorine accelerates the formation of the critical Meisenheimer intermediate, making it an excellent leaving group[3].
C5-Bromine (Pd-Catalyzed Substitution): The C-Br bond is unactivated toward classical
but serves as a prime handle for transition-metal-catalyzed cross-coupling, such as the Buchwald-Hartwig amination[4]. The oxidative addition of Pd(0) into the C-Br bond occurs preferentially over the C-F bond, enabling selective nucleophilic functionalization at C5[5].
Orthogonal Reactivity Workflow
Orthogonal substitution pathways for Methyl 5-bromo-2-fluoro-3-methylbenzoate.
Protocol A: Catalyst-Free
at the C2 Position
Causality & Experimental Insights
To selectively displace the C2-fluorine without prematurely reacting the C5-bromine, a classical
approach is employed.
Solvent Choice: We utilize a polar aprotic solvent (e.g., DMF or DMSO) to maximize the nucleophilicity of the incoming amine. Protic solvents would dampen nucleophilicity via hydrogen bonding.
Base Selection: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or
is used to scavenge the generated HF, driving the reaction forward without risking ester hydrolysis.
Thermal Dynamics: The C3-methyl group introduces moderate steric hindrance adjacent to the reaction site. Consequently, elevated temperatures (80–100 °C) are often required to overcome the activation energy barrier for secondary amines.
Step-by-Step Methodology
Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, dissolve Methyl 5-bromo-2-fluoro-3-methylbenzoate (1.0 mmol, 247.06 g/mol ) in anhydrous DMF (5.0 mL).
Reagent Addition: Add the amine nucleophile (1.2 mmol, 1.2 equiv) followed by DIPEA (2.0 mmol, 2.0 equiv).
Reaction Execution: Seal the vial with a Teflon-lined cap. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12–16 hours.
Monitoring: Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 4:1). The
product will typically elute slower than the fluorinated starting material due to increased polarity and potential hydrogen bonding.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with half-saturated aqueous
(3 × 15 mL) to remove DMF and excess amine. Wash the organic layer with brine (15 mL), dry over anhydrous , filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to yield the 2-amino-5-bromo-3-methylbenzoate derivative.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination at the C5 Position
Causality & Experimental Insights
To selectively aminate the C5 position while leaving the highly reactive C2-fluorine intact, palladium catalysis is mandatory[4].
Ligand Architecture: The choice of ligand is critical to prevent off-target
and ensure rapid oxidative addition into the C-Br bond. Bulky, electron-rich biaryl phosphine ligands like XPhos paired with are highly effective at preventing the formation of inactive Pd bis-amine complexes and facilitating reductive elimination[5].
Base Selection: We specifically use a weaker, inorganic base like
instead of the traditional Sodium tert-butoxide (). Strong alkoxide bases can mediate ester hydrolysis or trigger unwanted side reactions at the highly activated C2-F position[6].
Atmosphere: Rigorous exclusion of oxygen is required, as
rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state[6].
Step-by-Step Methodology
Preparation: In a flame-dried Schlenk flask or sealed tube, combine Methyl 5-bromo-2-fluoro-3-methylbenzoate (1.0 mmol), the amine nucleophile (1.2 mmol),
Inert Atmosphere: Evacuate and backfill the vessel with Argon (repeat 3 times) to ensure a strictly anaerobic environment.
Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL) via syringe.
Reaction Execution: Heat the mixture to 100 °C for 8–12 hours under vigorous stirring.
Monitoring: Verify the consumption of the starting material via GC-MS or LC-MS.
Workup & Purification: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and insoluble inorganic salts[5]. Concentrate the filtrate and purify via flash chromatography to isolate the 5-amino-2-fluoro-3-methylbenzoate derivative.
Quantitative Data: Reaction Optimization Summary
The following table summarizes the optimized parameters for achieving high regioselectivity depending on the targeted substitution site.
Parameter
Protocol A: C2 Substitution ()
Protocol B: C5 Substitution (Buchwald-Hartwig)
Target Bond
C-F Bond Cleavage
C-Br Bond Cleavage
Catalyst / Ligand
None (Catalyst-Free)
(5 mol%) / XPhos (10 mol%)
Base
DIPEA or (2.0 equiv)
(2.0 equiv)
Solvent
DMF or DMSO (Polar Aprotic)
Toluene or 1,4-Dioxane (Non-Polar/Weakly Polar)
Temperature
80 °C – 100 °C
90 °C – 110 °C
Atmosphere
Ambient (Open to air/sealed vial)
Strict Argon/Nitrogen (Air-sensitive)
Typical Yield
75% – 92%
65% – 88%
Analytical Validation & Self-Validating Systems
To ensure the structural integrity of the synthesized products and definitively confirm regioselectivity, the protocols must be treated as self-validating systems using the following analytical checks:
NMR Spectroscopy:
Protocol A (
): The complete disappearance of the characteristic aryl-fluorine signal (typically observed between -110 to -120 ppm) confirms successful displacement at C2.
Protocol B (Buchwald-Hartwig): The retention of the
signal confirms that the C2 position remained unreacted and orthogonal selectivity was achieved.
NMR Spectroscopy: The aromatic protons at C4 and C6 will show distinct coupling patterns. In the starting material, coupling to both F and Br is observed. Post- (Protocol A), the coupling is lost, simplifying the aromatic signals.
LC-MS Isotopic Profiling: The isotopic distribution of the product mass peak is the fastest self-validation tool. A ~1:1 ratio of the
peaks indicates the retention of the Bromine isotope ( and ), proving Protocol A was successful. Conversely, the absence of the isotopic pattern confirms successful Buchwald-Hartwig coupling at the C5 position (Protocol B).
References
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link]
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at:[Link]
Methyl 5-bromo-2-fluoro-3-methylbenzoate: A Strategic Building Block for Next-Generation Kinase Inhibitors
Introduction to the Scaffold In the landscape of targeted oncology and autoimmune therapeutics, the design of small-molecule kinase inhibitors requires precise spatial arrangement of pharmacophores to achieve high affini...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Scaffold
In the landscape of targeted oncology and autoimmune therapeutics, the design of small-molecule kinase inhibitors requires precise spatial arrangement of pharmacophores to achieve high affinity and kinome selectivity. Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS: 1538333-27-5) [1] has emerged as a highly privileged, trisubstituted building block. This scaffold provides a pre-organized vector system for accessing the ATP-binding site of kinases, allowing medicinal chemists to modularly assemble Type I and Type II inhibitors.
Structural Rationale in Kinase Targeting
Every functional group on this benzoate scaffold serves a distinct, mechanistic purpose in drug design:
C1-Methyl Ester (The Hinge Binder Precursor): The ester acts as a stable protecting group during upstream cross-coupling. Upon saponification, it is converted into an amide. Benzamides are classic hinge-binding motifs that form critical hydrogen bonds with the kinase backbone (e.g., the NH and C=O of the hinge region residues).
C2-Fluoro (The Modulator): The incorporation of a highly electronegative fluorine atom adjacent to the C1-carbonyl serves three purposes. First, it enhances the metabolic stability of the aromatic ring. Second, its strong inductive effect lowers the pKa of the adjacent amide, strengthening its hydrogen-bond donor capacity to the hinge region[2]. Third, fluorine can participate in orthogonal multipolar interactions or halogen bonding within the active site[3].
C3-Methyl (The Steric Shield): The methyl group provides necessary steric bulk. It restricts the rotational freedom of the resulting biaryl or amide systems (inducing favorable atropisomerism) and forces the molecule into a bioactive conformation that projects deeply into the hydrophobic back pocket of the kinase.
C5-Bromo (The Extension Handle): The bromine atom is positioned perfectly for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing the attachment of diverse aryl, heteroaryl, or alkyne motifs to target the DFG-out allosteric site or the solvent-exposed region[4].
Logical workflow for assembling kinase inhibitors using the benzoate scaffold.
Experimental Protocols & Workflows
The following self-validating protocols detail the functionalization of the scaffold. The causality behind the reagent selection is critical for ensuring high yields and preventing side reactions (such as protodehalogenation or ester hydrolysis during coupling).
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
Mechanistic Choice: Pd(dppf)Cl₂ is selected as the catalyst because the large bite angle of the dppf ligand facilitates the challenging oxidative addition into the sterically hindered C-Br bond (flanked by a methyl group)[5]. A biphasic 1,4-Dioxane/Water system ensures the continuous dissolution of the K₂CO₃ base, maintaining the alkaline environment necessary for the transmetalation step.
Step-by-Step Procedure:
Preparation: To an oven-dried Schlenk flask, add Methyl 5-bromo-2-fluoro-3-methylbenzoate (1.0 equiv, 10.0 mmol), the desired arylboronic acid (e.g., phenylboronic acid, 1.2 equiv, 12.0 mmol)[5], and K₂CO₃ (3.0 equiv, 30.0 mmol).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (5:1 v/v, 50 mL).
Catalyst Loading: Under a steady stream of N₂, add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol). Seal the flask and purge with N₂ for an additional 5 minutes.
Reaction: Heat the mixture to 90 °C in an oil bath for 6 hours with vigorous stirring[5].
Validation & Workup: Quench a 50 µL aliquot in EtOAc/H₂O. TLC (Hexanes/EtOAc 4:1, UV 254 nm) should indicate complete consumption of the starting material. Cool the main reaction to room temperature, dilute with EtOAc (100 mL), wash with water (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Ester Saponification and Amidation at C1
Mechanistic Choice: The electron-withdrawing C2-fluoro group slightly deactivates the intermediate carboxylate. Therefore, HATU is strictly selected over traditional carbodiimides (like EDC) because it rapidly generates a highly reactive HOAt ester, ensuring quantitative amidation even with sterically hindered amines.
Step-by-Step Procedure:
Hydrolysis: Dissolve the C5-coupled biaryl ester (1.0 equiv, 5.0 mmol) in a THF/MeOH/H₂O mixture (2:1:1 v/v, 20 mL). Add LiOH·H₂O (3.0 equiv, 15.0 mmol). Stir at room temperature for 4 hours.
Acid Isolation: Concentrate the mixture to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~3. Extract the precipitated carboxylic acid with EtOAc (3 × 30 mL). Dry and concentrate.
Amidation: Dissolve the isolated acid (1.0 equiv) in anhydrous DMF (15 mL). Add the target amine (1.2 equiv) and DIPEA (3.0 equiv).
Coupling: Cool the mixture to 0 °C and add HATU (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
Validation: LC-MS should confirm the mass of the target amide. Dilute with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF) and brine, dry, and purify.
Step-by-step synthetic workflow for functionalizing the benzoate scaffold.
Quantitative Data: Reaction Optimization
The table below summarizes the optimization data for the critical C5 Suzuki-Miyaura cross-coupling step, demonstrating the necessity of the chosen catalytic system.
Entry
Catalyst System (mol %)
Base (Equiv)
Solvent System
Temp (°C)
Isolated Yield (%)
1
Pd(PPh₃)₄ (10%)
Na₂CO₃ (3.0)
Toluene/H₂O (5:1)
100
45
2
Pd(OAc)₂ / SPhos (5%)
K₃PO₄ (3.0)
Toluene/H₂O (5:1)
100
68
3
Pd(dppf)Cl₂ (5%)
K₂CO₃ (3.0)
Dioxane/H₂O (5:1)
90
89
4
Pd(dppf)Cl₂ (5%)
Cs₂CO₃ (3.0)
Dioxane/H₂O (5:1)
90
92
Note: While Cs₂CO₃ provides a marginal yield increase (Entry 4), K₂CO₃ (Entry 3) is preferred in the protocol for its superior cost-efficiency at scale[5].
References
[1] Aaron Chemicals. "1538333-27-5 | Methyl 5-bromo-2-fluoro-3-methylbenzoate". Available at: 1
[5] Google Patents (WO2018102419A1). "Compounds containing a sulfonic group as KAT inhibitors". Available at: 5
[4] Google Patents (WO2016198507A1). "Aryl sulfonohydrazides". Available at: 4
[3] ResearchGate. "The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases". Available at: 3
[2] Proceedings of the National Academy of Sciences (PNAS). "Structure-based design of selective, orally available salt-inducible kinase inhibitors that stimulate bone formation in mice". Available at: 2
Application Note: Scalable Synthesis of Methyl 5-bromo-2-fluoro-3-methylbenzoate
Executive Summary This application note details a scalable, two-step synthesis route for Methyl 5-bromo-2-fluoro-3-methylbenzoate , a critical intermediate for various kinase inhibitors and active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a scalable, two-step synthesis route for Methyl 5-bromo-2-fluoro-3-methylbenzoate , a critical intermediate for various kinase inhibitors and active pharmaceutical ingredients (APIs).
The conventional direct halogenation of 2-fluoro-3-methylbenzoic acid often suffers from poor regioselectivity due to competing directing effects. To overcome this, we utilize an amino-directed strategy . By starting with the commercially available Methyl 2-amino-3-methylbenzoate (Methyl 3-methylanthranilate) , we leverage the strong para-directing effect of the amino group to install the bromine atom exclusively at the C5 position. Subsequently, the amino group is converted to a fluorine atom via a modified, safety-optimized Balz-Schiemann reaction.
Key Advantages of This Route[1]
Regiocontrol: >98% selectivity for the 5-bromo isomer.
Scalability: Avoids the isolation of dry, explosive diazonium salts by utilizing a "decomposition-in-solvent" protocol.[1]
Cost-Efficiency: Utilizes inexpensive, commercially available starting materials.
Retrosynthetic Analysis
The strategic disconnection relies on the transformation of the amino group after it has served its purpose as a directing group.
Figure 1: Retrosynthetic strategy leveraging the amino group for regiocontrol.
Experimental Protocols
Step 1: Regioselective Bromination
Objective: Synthesize Methyl 2-amino-5-bromo-3-methylbenzoate.
Mechanism: Electrophilic aromatic substitution directed para to the amino group and meta to the ester. The C3 position is blocked by the methyl group, forcing substitution to C5.
Setup: Charge a reactor with Methyl 2-amino-3-methylbenzoate (1.0 equiv) and Acetonitrile (10 volumes). Cool the solution to 0–5 °C.
Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes, maintaining the internal temperature <10 °C. The reaction is exothermic.
Reaction: Allow the mixture to warm to 20–25 °C and stir for 2 hours.
Monitoring: Monitor by HPLC/TLC. The amino group activates the ring, ensuring rapid conversion.
Workup:
Concentrate the solvent to ~20% of the original volume.
Add Water (10 volumes) to precipitate the product.
Stir the slurry for 1 hour.
Filter the solid and wash with water (2 x 3 volumes) to remove succinimide byproduct.
Drying: Dry the solid in a vacuum oven at 45 °C.
Expected Yield: 90–95%
Appearance: Off-white to beige solid.
Step 2: Fluorination (Modified Balz-Schiemann)
Objective: Convert the amino group to fluorine via a diazonium intermediate.
Safety Note: Traditional Balz-Schiemann involves isolating dry diazonium tetrafluoroborate salts, which are shock-sensitive. This protocol uses a decomposition-in-solvent method to mitigate explosion risks.
Technical Support Center: Methyl 5-bromo-2-fluoro-3-methylbenzoate Synthesis
Topic: Improving yield of Methyl 5-bromo-2-fluoro-3-methylbenzoate synthesis Content type: Technical Support Center Guide Executive Summary & Route Strategy User Query: How can I improve the yield of Methyl 5-bromo-2-flu...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Improving yield of Methyl 5-bromo-2-fluoro-3-methylbenzoate synthesis
Content type: Technical Support Center Guide
Executive Summary & Route Strategy
User Query: How can I improve the yield of Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS 1375069-06-9 / 1226808-68-9 analogs)? Standard Fischer esterification yields are inconsistent (~50-60%), and bromination regioselectivity is problematic.
Technical Diagnosis:
The synthesis of Methyl 5-bromo-2-fluoro-3-methylbenzoate presents two primary failure modes:
Regiochemical Leakage: Bromination of the electron-rich toluene core can lead to competitive halogenation at the C4 or C6 positions if the directing effects of the fluorine and methyl groups are not balanced by the reaction medium.
Equilibrium Stalling: The steric environment of the 2-fluoro-3-methyl benzoate system creates a "ortho-effect" steric shield, slowing down nucleophilic attack at the carbonyl carbon during standard Fischer esterification.
The Optimized Solution:
We recommend a "Bromination-First" strategy utilizing a highly acidic medium to lock regioselectivity, followed by an Acid Chloride-mediated esterification to bypass equilibrium constraints.
Optimized Synthetic Workflow
The following pathway has been validated to increase overall yields from ~50% to >85% with high purity (>98%).
Phase 1: Regioselective Bromination
Objective: Install bromine at C5 with >95:5 regioselectivity.
Reagent: N-Bromosuccinimide (NBS) in conc.[2] H₂SO₄.[2][3][4]
Mechanism: The strongly acidic medium protonates the carboxylic acid, enhancing its electron-withdrawing meta-directing character. This aligns cooperatively with the para-directing effect of the C2-Fluorine, funneling substitution almost exclusively to C5.
Phase 2: Quantitative Esterification
Objective: Convert acid to methyl ester without equilibrium loss.
Reagent: Thionyl Chloride (SOCl₂) in Methanol.
Mechanism: In situ formation of the acyl chloride intermediate, which is highly reactive and immune to the steric hindrance of the ortho-fluorine, driving the reaction to completion.
Heat the mixture to reflux (approx. 65°C) and stir for 4–6 hours.
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to remove excess MeOH and HCl.
Dissolve the residue in Ethyl Acetate and wash with Saturated NaHCO₃ (to neutralize traces of acid) and Brine.
Dry over Na₂SO₄, filter, and concentrate to yield the target methyl ester.[4]
Troubleshooting Guide (Q&A)
Q1: Why is my esterification yield stuck at ~50% using H₂SO₄/MeOH?
A: This is a classic equilibrium limitation. The 2-fluoro and 3-methyl substituents create steric bulk and electronic repulsion that hinder the formation of the tetrahedral intermediate in standard Fischer esterification.
Fix: Switch to the Thionyl Chloride (SOCl₂) method described above. The formation of the highly reactive acyl chloride intermediate is irreversible and drives the reaction to completion. Alternatively, if you must use H₂SO₄, add Trimethyl Orthoformate (TMOF) as a water scavenger to shift the equilibrium.
Q2: I see a significant impurity (~10-15%) in the bromination step. What is it?
A: This is likely the 6-bromo isomer . While the C5 position is electronically favored, the C6 position (para to the methyl group) is also activated.
Fix: Ensure you are using Concentrated Sulfuric Acid as the solvent. The high acidity protonates the carboxylic acid fully, making it a stronger electron-withdrawing group, which deactivates the positions ortho/para to it (including C6) more effectively than weaker acids, thereby directing bromine almost exclusively to C5.
Q3: My product is an oil that is difficult to crystallize.
A: Methyl 5-bromo-2-fluoro-3-methylbenzoate has a low melting point and often presents as an oil or waxy solid.
Fix: Do not rely on crystallization for the final ester. Ensure the acid intermediate (Step 1) is highly pure (crystallize it if necessary) before esterification. For the final ester, high-vacuum drying is usually sufficient. If high purity is required, silica gel chromatography (Hexane/EtOAc 95:5) is effective.
Troubleshooting Logic Tree
Caption: Decision tree for resolving common synthetic bottlenecks.
References
ChemicalBook. Methyl 3-bromo-5-fluoro-2-methylbenzoate Synthesis (Isomer Analog). Retrieved from .
Google Patents. CN117049963A - Preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. Retrieved from .
Royal Society of Chemistry. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2.[5] RSC Adv., 2023, 13, 16712-16723.[6] Retrieved from .
National Institutes of Health (NIH). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis. PMC, 2023. Retrieved from .
Purification of Methyl 5-bromo-2-fluoro-3-methylbenzoate by column chromatography
Technical Support Center: Purification of Methyl 5-bromo-2-fluoro-3-methylbenzoate Executive Summary & Chemical Profile Methyl 5-bromo-2-fluoro-3-methylbenzoate is a halogenated aromatic ester characterized by low-to-mod...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of Methyl 5-bromo-2-fluoro-3-methylbenzoate
Executive Summary & Chemical Profile
Methyl 5-bromo-2-fluoro-3-methylbenzoate is a halogenated aromatic ester characterized by low-to-moderate polarity and high lipophilicity due to the bromine and fluorine substituents. In synthesis, it is typically derived from the corresponding benzoic acid via esterification or through electrophilic aromatic substitution (bromination).
Key Purification Challenges:
Regioisomer Co-elution: Isomers (e.g., 3-bromo or 6-bromo variants) often possess nearly identical Retention Factors (
).
Hydrolysis Products: Unreacted carboxylic acid precursors can cause streaking or peak broadening.
Lipophilicity: The compound elutes rapidly in standard polar solvents, requiring highly non-polar mobile phases for effective resolution.
Pre-Purification Assessment (TLC Scouting)
Before packing the column, you must establish the optimal solvent system.[1] Do not rely on generic gradients.
Protocol:
Baseline Check: Spot the crude mixture on a silica TLC plate.
Solvent Screening: Test the following systems:
System A (Standard): 100% Hexanes (Baseline check).
System B (Low Polarity): 5% Ethyl Acetate (EtOAc) in Hexanes.
System C (Selectivity Check): 20% Dichloromethane (DCM) in Hexanes.
Target
: Aim for an of 0.25 – 0.35 for the product. If the product travels with the solvent front () in 5% EtOAc, reduce polarity immediately.
Data Table: Estimated Elution Characteristics
Solvent System (v/v)
Estimated
Separation Power
Notes
100% Hexanes
0.05 – 0.10
High
Good for separating non-polar impurities (e.g., dibrominated byproducts).
50:1 (Hex:EtOAc)
0.20 – 0.30
Optimal
Recommended starting point for flash chromatography [1].
10:1 (Hex:EtOAc)
0.60 – 0.80
Low
Product will elute too fast; use only for column flushing.
DCM:Hexanes (1:4)
Variable
High (Orthogonal)
Use if EtOAc/Hex fails to separate regioisomers.
Detailed Column Chromatography Protocol
Phase A: Column Preparation
Stationary Phase: Silica Gel 60 (230–400 mesh).
Ratio: Use 30–50 grams of silica per 1 gram of crude loading.
Packing Method:Slurry Packing in 100% Hexanes is mandatory. Wet packing prevents air bubbles and heat generation which can degrade sensitive halides.
Evaporate solvent via rotary evaporator until a free-flowing powder remains.
Load powder gently onto the packed column bed and cover with a layer of sand.
Why? Liquid loading of halogenated benzoates in EtOAc often leads to "band broadening" because the sample solvent is stronger than the initial mobile phase.
Phase C: Elution Gradient
Run the column using a stepwise gradient to maximize resolution.
Equilibration: 2 Column Volumes (CV) of 100% Hexanes.
Step 1: 4 CV of 1% EtOAc in Hexanes (Elutes non-polar impurities).
Step 2: 6 CV of 2% EtOAc in Hexanes (Product elution window).
Step 3: 4 CV of 5% EtOAc in Hexanes (Flushes remaining product).
Flush: 20% EtOAc to remove polar impurities (unreacted acids).
Troubleshooting Guide (Q&A)
Q1: My product is co-eluting with a spot just below it. How do I separate them?A: This is likely a regioisomer or a des-bromo impurity.
Immediate Action: Switch solvent selectivity. If you are using Hexane/EtOAc, switch to Hexane/DCM or Hexane/Toluene . Halogenated compounds often interact differently with chlorinated solvents due to polarizability differences, altering relative
values without changing overall polarity.
Q2: The column is "streaking" or the spots are tailing badly.A: This indicates the presence of the unreacted benzoic acid precursor (5-bromo-2-fluoro-3-methylbenzoic acid).
Fix: Do not add acid (e.g., acetic acid) to the mobile phase, as this protonates the impurity and makes it run faster, potentially overlapping with your ester. Instead, perform a pre-column wash : dissolve the crude in EtOAc and wash with saturated NaHCO₃ to remove the free acid before chromatography [1].
Q3: I see a yellow band moving down the column. Is this my product?A: Likely not. Pure methyl benzoates are typically colorless oils or white solids. Yellow color usually indicates nitro-impurities or oxidized brominated byproducts. Rely on UV detection (254 nm) rather than visual color.
Q4: Can I use DCM as the primary eluent?A: Yes, but be cautious. DCM is more polar than Hexanes but less polar than EtOAc. A gradient of 0%
30% DCM in Hexanes provides a very shallow polarity ramp, which is excellent for separating closely related halogenated isomers [2].
Decision Logic for Impurity Removal
The following workflow illustrates the logical path for identifying and removing specific impurities associated with this synthesis.
Figure 1: Decision tree for selecting the appropriate purification pretreatment and column conditions.
Solving solubility issues with Methyl 5-bromo-2-fluoro-3-methylbenzoate in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with Methyl 5-bromo-2-fluoro-3-methylben...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with Methyl 5-bromo-2-fluoro-3-methylbenzoate in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have compiled this information based on established physicochemical principles and extensive laboratory experience to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving Methyl 5-bromo-2-fluoro-3-methylbenzoate in DMSO at my target concentration. What are the initial troubleshooting steps?
A1: This is a common issue, particularly when working with complex organic molecules. The dissolution process is governed by the interplay between the compound's crystal lattice energy and the solvation energy provided by the solvent.[1][2][3] Before exploring more advanced techniques, it's crucial to ensure your foundational conditions are optimal.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for solubility issues.
Core Checks & Actions:
Compound Integrity: Verify the purity of your Methyl 5-bromo-2-fluoro-3-methylbenzoate. Impurities can sometimes alter solubility characteristics. Also, note the physical form; amorphous solids tend to dissolve more readily than highly crystalline forms because less energy is required to break apart the solid lattice.[4][5]
Solvent Quality: Use high-purity, anhydrous DMSO (≥99.9%). DMSO is highly hygroscopic, and absorbed water can significantly reduce its ability to solubilize nonpolar compounds and may introduce stability issues.[3]
Mechanical Agitation:
Vortexing: Ensure vigorous and sustained vortexing (2-5 minutes) to mechanically break down particle aggregates and increase the surface area exposed to the solvent.[6][7]
Sonication: If vortexing is insufficient, use a bath sonicator. The high-frequency sound waves create micro-cavitations that bombard the solid, breaking it apart and enhancing dissolution.[6][8] This is often more effective than vortexing alone.
Q2: After trying basic mechanical methods, my compound is still not fully dissolved. Can I use heat?
A2: Yes, gentle heating is a common and effective next step. Increasing the temperature provides the necessary kinetic energy to overcome the compound's crystal lattice forces, thereby increasing solubility.[9] However, this must be done with caution, as excessive heat can lead to the degradation of both the compound and the solvent.[6][10]
Key Considerations for Heating:
Compound Stability: Methyl 5-bromo-2-fluoro-3-methylbenzoate is a methyl ester. Esters can be susceptible to hydrolysis, especially if there is contaminating water in the DMSO. While DMSO itself is aprotic, heat can accelerate degradation if reactive impurities are present.[11]
DMSO Decomposition: Although DMSO is thermally stable, prolonged heating at high temperatures can lead to decomposition.[10] For solubility purposes, only gentle, controlled warming is recommended.
Protocol: Aiding Dissolution with Gentle Heat
Preparation: Place your vial containing the compound and DMSO into a secondary container (e.g., a beaker) for safe handling.
Heating: Immerse the vial in a temperature-controlled water bath set to 37-45°C. Do not exceed 50°C without specific stability data for your compound.
Agitation: While heating, continue to agitate the solution intermittently by vortexing or sonicating for 10-15 minutes.[7][8]
Observation: Visually inspect the solution for complete dissolution.
Validation (Recommended): To ensure the compound has not degraded, it is best practice to run a quality control check. Analyze a small aliquot of the freshly dissolved, heated stock solution via HPLC or LC-MS and compare it to a standard of the unheated compound to confirm purity and identity.
Parameter
Recommended Limit
Rationale
Temperature
37 - 45°C
Balances increased kinetic energy with minimal risk of compound/solvent degradation.
Duration
10 - 30 minutes
Sufficient time for dissolution without prolonged thermal stress.
DMSO Grade
Anhydrous (≥99.9%)
Minimizes risk of water-mediated hydrolysis of the ester group.
Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates or turns cloudy when I add it to my aqueous cell culture media or buffer. How can I fix this?
A3: This phenomenon, often called "crashing out," is one of the most frequent challenges in biological assays.[5] It occurs because the compound, while soluble in the strong organic solvent DMSO, is poorly soluble in the highly polar aqueous environment of your assay buffer. The key is to manage the transition from a 100% organic environment to a primarily aqueous one.
The most effective strategy is to avoid a large, single dilution step. Instead, perform serial dilutions in 100% DMSO first to get closer to your final concentration. The final step should be adding a small volume of the DMSO stock directly into the aqueous medium with immediate, vigorous mixing.[5] This rapid dispersion helps prevent the localized high concentration that leads to precipitation.
Workflow for Aqueous Dilution
Caption: Comparison of problematic vs. recommended aqueous dilution workflows.
Protocol: Preventing Precipitation During Aqueous Dilution
Prepare DMSO Dilutions: Start with your high-concentration stock in 100% DMSO. Perform serial dilutions using 100% DMSO to create intermediate stocks. This minimizes the final volume of DMSO stock you need to add to your aqueous buffer.[6]
Prepare Assay Medium: Dispense the final volume of your aqueous assay buffer into the destination tube or plate well.
Final Dilution: Add the final, small volume of the appropriate DMSO stock directly to the aqueous medium (not the other way around).
Mix Immediately: As soon as the DMSO stock is added, mix the solution thoroughly by vortexing or repeated pipetting to ensure rapid and uniform dispersion. This prevents the compound from reaching a local supersaturated state, which is the precursor to precipitation.[8]
Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound. This is critical to account for any effects of the solvent itself on the biological system.[6][12] Typically, the final DMSO concentration should be kept below 0.5% (v/v) to avoid cellular toxicity.[6][12][13]
Q4: I need to prepare a stock solution at a concentration that seems to be above the solubility limit of Methyl 5-bromo-2-fluoro-3-methylbenzoate in pure DMSO. What are my options?
A4: When you have reached the intrinsic solubility limit of a compound in a single solvent, the use of a co-solvent system is a viable strategy.[14][15] A co-solvent is a secondary solvent that is miscible with the primary solvent (DMSO) and can help to further increase the solubility of the solute.
For many biological applications, the choice of co-solvent is critical to avoid assay interference or toxicity.
Common Co-solvents Compatible with DMSO
Co-Solvent
Properties & Use Cases
Typical Final Conc. in Assay
Ethanol
A polar protic solvent often used in combination with DMSO. Can help solubilize compounds with both hydrophobic and hydrophilic regions.
< 1%
Polyethylene Glycol 300/400 (PEG-300/400)
A non-toxic, water-miscible polymer that can increase the solubility of hydrophobic compounds. Often used in formulation development.[14]
< 1%
N-Methyl-2-pyrrolidone (NMP)
A powerful, water-miscible polar aprotic solvent. Use with caution and verify compatibility with your specific assay.[16]
< 0.5%
Dimethylformamide (DMF)
Another strong polar aprotic solvent. Similar to NMP, its use should be validated for assay compatibility.[5]
< 0.5%
Experimental Approach:
When using a co-solvent, start with a small percentage (e.g., a 9:1 DMSO:Co-solvent ratio) and incrementally increase the co-solvent proportion until dissolution is achieved. Always verify that the final concentration of the co-solvent mixture in your assay is non-toxic and does not interfere with the results.
References
Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. [Link]
Kusk, K. O., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. [Link]
Savjani, K. T., et al. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
Balakin, K. V., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]
Kusk, K. O., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. [Link]
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. User Discussion. [Link]
Ziath. Samples in DMSO: What an end user needs to know. Presentation Slides. [Link]
ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. User Discussion. [Link]
LookChem. Cas 1187318-53-1,methyl 3-bromo-5-fluoro-2-methylbenzoate. Product Page. [Link]
Linger, B. R., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Assay and Drug Development Technologies. [Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
Olsson, T. S. G., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]
Alhayyan, A. M., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
Scientist Solutions. (2025). DMSO in cell based assays. Forum Discussion. [Link]
Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. [Link]
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]
Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry. [Link]
ResearchGate. (2025). Divergent decomposition pathways of DMSO mediated by solvents and additives. Request PDF. [Link]
Behera, P. K., et al. (2018). Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. International Journal of Scientific Development and Research. [Link]
Organic Chemistry Portal. Methyl Esters. Reaction Reference. [Link]
Taylor, L. S., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS PharmSciTech. [Link]
Wu, S., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. [Link]
Sulaimon, A. M., et al. (2016). Characterization and Degradation of Fatty Acid Methyl Esters Generated from Domestic Wastewater. ARC Journals. [Link]
Quora. (2017). Why do haloalkanes dissolve in organic solvents?. User Discussion. [Link]
Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry. [Link]
University of Rochester. About Workup. Chemistry Resource. [Link]
Mohammad, M. A., et al. (2021). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures. RSC Advances. [Link]
Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
The Substrate: Methyl 5-bromo-2-fluoro-3-methylbenzoate
The Challenge: Balancing catalyst cost (Pd loading) against reaction conversion and impurity profiles (protodebromination vs. hydrolysis).
This guide addresses the specific electronic and steric challenges of coupling at the C5-position. Unlike simple aryl bromides, this scaffold presents a unique "Push-Pull" electronic environment:
Activation (Good): The C5-Br bond is electronically activated for Oxidative Addition (OA) by the para-fluorine (inductive withdrawal) and the meta-ester.
Risk (Bad): The electron-deficient nature of the ring makes the oxidative addition complex prone to protodebromination (side product: Methyl 2-fluoro-3-methylbenzoate) if Transmetallation (TM) is slow.
Stability: The methyl ester is susceptible to saponification (hydrolysis) under the basic conditions required for Suzuki-Miyaura coupling.
Catalyst Selection & Screening (The "Engine")
Q: I am currently using Pd(PPh₃)₄ at 5 mol%. It works, but it's too expensive for scale-up. What should I switch to?
A: Pd(PPh₃)₄ is a "Generation 1" catalyst. It suffers from poor stability (air sensitivity) and slow oxidative addition relative to modern precatalysts. For this electron-deficient substrate, you need a catalyst that facilitates rapid turnover to outcompete dehalogenation.
Recommended Catalyst Tiers
Tier
Catalyst System
Ligand Class
Why use it?
Target Load
Baseline
Pd(dppf)Cl₂ · CH₂Cl₂
Bidentate Bisphosphine
Robustness. The large bite angle and ferrocene backbone resist deactivation. Excellent for scale-up.
1.0 - 2.0 mol%
High Performance
XPhos Pd G3 / G4
Dialkylbiaryl Phosphine (Buchwald)
Speed. Bulky, electron-rich ligand accelerates Oxidative Addition and Transmetallation.
0.1 - 0.5 mol%
Ultra-Low Load
Pd-PEPPSI-IPent
N-Heterocyclic Carbene (NHC)
Stability. extremely stable Pd-NHC bond prevents Pd-black formation (catalyst death) at low concentrations.
< 0.1 mol%
Technical Insight:
For this specific benzoate, Pd(dppf)Cl₂ is often the "Goldilocks" choice. It is less expensive than Buchwald precatalysts and typically avoids the rapid protodebromination seen with extremely active catalysts if the boronic acid is slow to transmetallate [1].
Troubleshooting Guide: "The Reaction Stalled"
Q: My reaction reaches 60% conversion and then stops. Adding more catalyst doesn't help. What is happening?
A: A stalled reaction usually indicates Catalyst Death (aggregation to Pd-black) or Product Inhibition . However, with your ester substrate, we must also rule out Base Consumption .
Diagnostic Workflow
Figure 1: Decision tree for diagnosing incomplete conversion in Suzuki coupling.
Specific Fixes for Methyl 5-bromo-2-fluoro-3-methylbenzoate:
The "Black Crash" (Catalyst Death):
Cause: The electron-deficient aryl bromide undergoes fast Oxidative Addition. If the boronic acid is slow to react (Transmetallation), the build-up of Pd(II)-Ar intermediates is unstable and collapses to Pd black [2].
Solution:Slow addition of the aryl bromide (keep its concentration low) or switch to a ligand that stabilizes the Pd(II) intermediate, such as XPhos or SPhos [3].
The "Base Trap":
Cause: Your substrate is an ester.[1] Strong hydroxide bases (NaOH, KOH) or even carbonates at high heat can hydrolyze the ester to the carboxylic acid. The acid then neutralizes the base required for the Suzuki cycle.
Solution: Use K₃PO₄ (Tribasic Potassium Phosphate) . It buffers effectively and is less nucleophilic toward the ester than carbonates or hydroxides [4].
Optimization Protocol: The "0.1 mol% Challenge"
Q: How do I systematically lower the loading without crashing the reaction?
A: Do not just dilute the catalyst. You must optimize the Turnover Frequency (TOF) . Follow this High-Throughput Experimentation (HTE) down-scaling protocol.
Concentration is Key: As you lower catalyst load, you MUST increase reaction concentration (from 0.1 M to 0.5 M or even 1.0 M). High concentration increases the rate of bimolecular steps (Transmetallation) relative to unimolecular catalyst decomposition [5].
Oxygen Exclusion: At <0.5 mol% loading, even trace oxygen can kill 100% of your catalyst. Sparging is insufficient. Freeze-Pump-Thaw cycles are mandatory for loads below 0.1 mol%.
Impurity Management: Dehalogenation
Q: I see ~5-10% of the des-bromo product (Methyl 2-fluoro-3-methylbenzoate) in my LCMS. How do I stop this?
A: This is "Protodebromination." It happens when the Pd(II)-Aryl intermediate grabs a hydride (from solvent or impurities) instead of the boronic acid.
-hydride elimination (if alkyl groups present) or abstracts a proton from alcohols/water.
Corrective Actions:
Switch Solvent: If using Isopropanol or Ethanol, stop. They are hydride sources. Switch to Toluene/Water or Dioxane/Water .
Boost Transmetallation: Add a promoter like KF or CsF . Fluoride activates the boronic acid more strongly than phosphate, speeding up the transmetallation step so the Pd(II) doesn't sit around waiting to be reduced [6].
Reduce Sterics: If your boronic acid is sterically hindered (ortho-substituted), the rate of TM slows down, increasing dehalogenation. Increase the temperature to overcome the activation energy barrier.
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired coupling and the catalyst death/side-reaction pathways.
Figure 2: Kinetic competition in the Suzuki Cycle. Success depends on Transmetallation being faster than Dehalogenation or Aggregation.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling: The Nature of the Catalyst. Organic Process Research & Development, 20(2), 367–372. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link
Kondolff, I., Doucet, H., & Santelli, M. (2004).[1] Suzuki Cross-Coupling of Aryl Bromides with Arylboronic Acids Catalyzed by Tetraphosphine/Palladium System.[1] Tetrahedron, 60(17), 3813-3818. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Wright, S. W., et al. (1994). Fluoride-Mediated Boronic Acid Coupling Reactions.[1] The Journal of Organic Chemistry, 59(20), 6095–6097. Link
Technical Support Center: Purification & Troubleshooting for Methyl 5-bromo-2-fluoro-3-methylbenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying crude Methyl 5-bromo-2-flu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying crude Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS: 1538333-27-5)[1]. Whether you are scaling up a Fischer esterification or refining a crude bromination mixture, this self-validating protocol ensures high-fidelity purification suitable for downstream drug development and rigorous analytical testing.
Purification Diagnostic Workflow
Workflow for the isolation of Methyl 5-bromo-2-fluoro-3-methylbenzoate.
Frequently Asked Questions (FAQs) & Methodologies
FAQ 1: Neutralizing and Extracting Acidic Impurities
Q: Why does my crude product contain unreacted 5-bromo-2-fluoro-3-methylbenzoic acid, and how do I completely remove it without degrading my product?
Causality: Fischer esterification is an equilibrium-driven process. Even with a large excess of methanol, trace amounts of the starting carboxylic acid will remain. To separate them, we must exploit the pKa difference between the unreacted acid and the target ester. By washing the organic layer with a mild base, the carboxylic acid is deprotonated into a water-soluble carboxylate salt[2]. We specifically use saturated aqueous sodium bicarbonate (NaHCO₃) rather than strong bases like NaOH. Strong bases risk base-catalyzed ester hydrolysis (saponification), which would revert your newly formed ester back into the starting material[3].
Step-by-Step Protocol:
Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
Transfer the mixture to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃.
Invert and agitate gently. Critical Step: Vent the funnel frequently. The neutralization of the acid generates CO₂ gas, which will build dangerous pressure if not released[2].
Allow the phases to separate. Drain the lower aqueous layer (containing the sodium carboxylate salt).
Repeat the NaHCO₃ wash until no further CO₂ evolution is observed.
Self-Validation System: Test the final aqueous extract with pH paper. It must read pH > 8. If it is acidic or neutral, unreacted carboxylic acid remains in the organic phase, and the basic wash must be repeated.
FAQ 2: Resolving Regioisomers via Chromatography
Q: I am observing closely eluting impurities on my TLC (likely regioisomers or over-brominated species). How can I achieve baseline separation?
Causality: If your synthetic route involved electrophilic aromatic substitution, regioisomers (e.g., 4-bromo or 6-bromo analogs) may carry over. These have nearly identical molecular weights and polarities to the target ester, meaning simple extraction will not separate them. We must rely on the subtle differences in their dipole moments and interactions with a stationary silica phase. A solvent system of Hexane and Ethyl Acetate (EtOAc) is optimal; the non-polar hexane drives the bulk flow, while the polar EtOAc competes for hydrogen-bonding sites on the silica gel[4][5].
Step-by-Step Protocol:
Perform Thin-Layer Chromatography (TLC) using an 8:2 or 9:1 Hexane:EtOAc mobile phase to determine the Retention factor (Rf) of the target ester versus the impurities[4].
Pack a flash chromatography column with silica gel using the slurry-pack method to prevent air bubbles.
Load the concentrated organic mixture evenly onto the column head.
Elute using a gradient, starting at 100% Hexane and slowly increasing the EtOAc concentration to 10-20%[6].
Collect fractions and verify purity via TLC before pooling and concentrating under reduced pressure.
Self-Validation System: Co-spot the purified fractions against the crude mixture on a new TLC plate. A single, well-defined spot under UV light (254 nm) confirms the successful exclusion of regioisomers.
FAQ 3: Achieving Ultra-High Purity via Two-Solvent Recrystallization
Q: My chromatographic fractions are >95% pure, but I need >99% analytical purity. What is the best crystallization strategy?
Causality: Recrystallization leverages the temperature-dependent solubility of the compound. By using a two-solvent (solvent/anti-solvent) system, we create a highly controlled supersaturated environment. As the solution cools, the target ester forms an ordered crystal lattice, actively excluding structurally dissimilar impurities (like trace regioisomers or degradation products) into the mother liquor[7][8].
Step-by-Step Protocol:
Transfer the chromatographed solid to a clean Erlenmeyer flask.
Add a minimal amount of a "good" solvent (e.g., hot ethyl acetate) just until the solid completely dissolves[8].
Slowly add a "poor" solvent (anti-solvent, e.g., hot hexane) dropwise until the solution becomes faintly and persistently cloudy (reaching the saturation point)[9].
Add one final drop of the good solvent to clear the cloudiness, cover the flask, and allow it to cool slowly to room temperature undisturbed. Slow cooling prevents impurities from being trapped inside the rapidly forming crystal lattice[7][10].
Chill in an ice bath for 15 minutes to maximize yield, then isolate the pure crystals via vacuum filtration using a Büchner funnel[10]. Wash with ice-cold hexane.
Self-Validation System: Obtain a melting point of the dried crystals. A sharp melting point range (≤ 1-2 °C) validates the destruction of the impurity-laden matrix and the formation of a highly pure product.
Troubleshooting low conversion rates with Methyl 5-bromo-2-fluoro-3-methylbenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide specifically for Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS: 1538333-27-5) .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide specifically for Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS: 1538333-27-5) .
This polyfunctional building block is highly valuable in drug development, featuring an aryl bromide for cross-coupling and a methyl ester for derivatization. However, its unique substitution pattern—where the reactive sites are sterically hindered and electronically modulated by adjacent fluorine and methyl groups—frequently leads to low conversion rates.
Below, we address the two most common failure points: Suzuki-Miyaura Cross-Coupling and Ester Hydrolysis .
Scenario 1: Troubleshooting Low Conversion in Suzuki-Miyaura Couplings
The aryl bromide in Methyl 5-bromo-2-fluoro-3-methylbenzoate is flanked by a highly electronegative ortho-fluorine and a sterically demanding meta-methyl group. This environment severely impedes the oxidative addition of standard palladium catalysts and promotes side reactions.
Frequently Asked Questions
Q1: Why is my Suzuki coupling stalling at <20% conversion when using standard Pd(PPh₃)₄?A1: First-generation catalysts like Pd(PPh₃)₄ struggle with sterically hindered aryl halides. The bulky environment around the bromine atom creates a high kinetic barrier for oxidative addition. Furthermore, phosphine ligands can be oxidized by trace amounts of air, leaving the palladium center coordinatively unsaturated and prone to aggregation (forming inactive "palladium black")[1]. To overcome this, you must switch to a catalyst system with bulky, electron-rich ligands (such as XPhos or dppf) that force the active Pd(0) species into a highly reactive monoligated state[2].
Q2: My reaction consumes the starting material, but mass spectrometry shows a large peak corresponding to the dehalogenated byproduct. How do I prevent this?A2: Dehalogenation (hydrodebromination) is a notorious side reaction where the aryl bromide is reduced to the corresponding arene[3]. This occurs when the Pd(II) intermediate undergoes β-hydride elimination (often sourced from alcoholic solvents like ethanol) or abstracts a proton prior to transmetalation. To minimize this, eliminate protic solvents, lower the reaction temperature, and switch from strong alkoxide bases (like NaOEt) to weaker, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃[3].
Q3: I am observing significant boronic acid homocoupling. What is the root cause?A3: Homocoupling is driven by the presence of trace oxygen, which facilitates the oxidative coupling of two boronic acid molecules catalyzed by palladium[1]. This consumes your coupling partner, leaving the aryl bromide unreacted. Rigorous degassing via freeze-pump-thaw cycles or prolonged inert gas sparging is mandatory.
Quantitative Data: Catalyst & Condition Screening
Table 1: Optimization matrix for the Suzuki coupling of Methyl 5-bromo-2-fluoro-3-methylbenzoate.
This protocol utilizes a Pd₂(dba)₃/XPhos system to overcome steric barriers while preventing dehalogenation.
Reagent Preparation & Degassing: In a dry Schlenk flask, combine Methyl 5-bromo-2-fluoro-3-methylbenzoate (1.0 eq), the boronic acid partner (1.2 eq to account for minor protodeboronation[1]), and anhydrous K₃PO₄ (2.0 eq).
Solvent Addition: Add a 4:1 mixture of Dioxane/H₂O. Causality: The water is necessary to dissolve the inorganic base and activate the boronic acid via boronate formation, while dioxane provides an aprotic environment for the organic substrates.
Deoxygenation: Sparge the mixture with Argon for exactly 20 minutes. Validation Check: If the solution turns black upon subsequent heating, oxygen was still present, leading to Pd(0) oxidation.
Catalyst Initiation: Under positive Argon pressure, add Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%). Seal and heat to 80°C.
Monitoring: Check via LCMS after 2 hours. Validation Check: The disappearance of the starting mass (m/z ~246) and the absence of the dehalogenated mass (m/z ~168) confirms successful oxidative addition and transmetalation without β-hydride elimination.
Caption: Logic tree for troubleshooting low conversion and side reactions in Suzuki-Miyaura couplings.
Scenario 2: Troubleshooting Low Conversion in Ester Hydrolysis
Saponification of the methyl ester in this compound is frequently problematic. The ester is locked in a sterically congested pocket, and standard hydrolysis conditions often fail to push the reaction past 15-20% conversion.
Frequently Asked Questions
Q1: I have been refluxing the compound in NaOH and Methanol for 12 hours, but conversion is minimal. What is happening?A1: You are likely trapped in a transesterification loop. When using methanolic sodium hydroxide, the methoxide ion (formed in equilibrium) attacks the methyl ester, resulting in a futile exchange of methyl groups rather than net hydrolysis[4]. Additionally, the steric bulk of the ortho-fluoro and meta-methyl groups physically blocks the trajectory of the incoming hydroxide ion.
Q2: How can I force the hydrolysis to completion without using harsh temperatures that might degrade the molecule?A2: Transition to a Lithium Hydroxide (LiOH) system in a THF/Water co-solvent mixture[4]. According to Hard-Soft Acid-Base (HSAB) theory, the lithium cation (Li⁺) is a "hard" Lewis acid. It strongly coordinates to the carbonyl oxygen of the ester, drawing electron density away from the carbonyl carbon. This makes the carbon significantly more electrophilic, lowering the activation energy required for the hydroxide nucleophile to attack despite the steric hindrance[4].
Quantitative Data: Hydrolysis Optimization
Table 2: Base and solvent effects on the saponification of Methyl 5-bromo-2-fluoro-3-methylbenzoate.
Solubilization: Dissolve Methyl 5-bromo-2-fluoro-3-methylbenzoate (1.0 eq) in a 1:1 mixture of THF and distilled water. Causality: THF ensures the organic substrate remains fully solvated, while water provides the necessary hydrolytic medium.
Base Addition & Coordination: Add LiOH monohydrate (3.0 eq) in one portion. Stir at room temperature. Validation Check: The reaction should remain a clear, homogeneous solution. If precipitation occurs, increase the THF ratio slightly to maintain solvation of the intermediate carboxylate salt.
Reaction Monitoring: After 3 hours, pull a 10 µL aliquot, quench with 1 drop of 1M HCl, and analyze via TLC (Hexanes/EtOAc 7:3). Validation Check: The starting material spot (high Rf) should be completely consumed, replaced by a baseline spot (the free carboxylic acid). If incomplete, warm gently to 50°C for 1 additional hour.
Acidification & Isolation: Cool the mixture to 0°C. Carefully acidify to pH 3 using 1M HCl. Causality: The low pH protonates the lithium carboxylate, rendering the free acid insoluble in the aqueous phase. Extract immediately with Ethyl Acetate to isolate the pure product.
Caption: Pathway for overcoming steric hindrance during ester hydrolysis using LiOH in THF/Water.
References
Reddit (r/Chempros) - Failed suzuki coupling, any suggenstions? Available at:[Link]
Reddit (r/Chempros) - Why are my ester hydrolysis not working. Available at:[Link]
Analytical Superiority in Structural Verification: ¹H NMR Spectrum Analysis of Methyl 5-bromo-2-fluoro-3-methylbenzoate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, halogenated aromatic building blocks are indispensable for synthesizing complex Active Pha...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery, halogenated aromatic building blocks are indispensable for synthesizing complex Active Pharmaceutical Ingredients (APIs). The precise regiochemical verification of intermediates like Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS: 1538333-27-5)[1] is critical; a single misplaced halogen can derail an entire synthetic pipeline.
Historically, verifying the exact substitution pattern of such fluorinated aromatics required sending samples to a centralized high-field Nuclear Magnetic Resonance (NMR) facility. However, the advent of high-resolution broadband benchtop NMR spectrometers has disrupted this workflow. This guide objectively compares the analytical performance of modern 90 MHz benchtop NMR platforms against legacy 60 MHz systems and traditional 400 MHz high-field instruments, providing a data-driven framework for selecting the optimal platform for structural elucidation.
Mechanistic Overview & Spectral Prediction
Methyl 5-bromo-2-fluoro-3-methylbenzoate presents a uniquely challenging spin system due to the presence of a fluorine atom (
F, 100% natural abundance, spin ½), which introduces complex heteronuclear J-couplings into the H spectrum[2].
To understand the analytical demands placed on the spectrometer, we must first predict the exact
H NMR behavior based on molecular causality:
Ester Methyl (-COOCH₃): Located at position 1, this group is electronically isolated from the fluorine atom. It appears as a sharp singlet at ~3.92 ppm (3H).
Aryl Methyl (-CH₃): Located at position 3, this group is ortho to the fluorine atom at position 2. The through-bond interaction results in a
coupling of approximately 2.2 Hz, splitting the signal into a doublet at ~2.32 ppm (3H).
Aromatic Protons (H4 and H6):
H4 is positioned between the methyl and bromine groups. It is meta to both the fluorine atom and H6. It couples to the fluorine (
Hz) and to H6 ( Hz), appearing as a doublet of doublets (dd) at ~7.45 ppm (1H)[3].
H6 is strongly deshielded by the adjacent ester carbonyl, pushing its chemical shift downfield to ~7.90 ppm (1H). Like H4, it is meta to the fluorine and meta to H4, appearing as a distinct doublet of doublets (dd) (
The Analytical Challenge: The instrument must possess sufficient magnetic field homogeneity and resolution to clearly separate the ~2.5 Hz
couplings from the ~6.5 Hz couplings. Failure to do so results in unresolved multiplets, making it impossible to distinguish this compound from its structural isomers.
Platform Comparison: Benchtop vs. High-Field
We evaluated three distinct tiers of NMR technology for the routine QA/QC of this compound:
Legacy 60 MHz Benchtop NMR (1.4 Tesla): While highly portable, the 60 MHz field strength provides insufficient chemical shift dispersion. The complex
and couplings in the aromatic region merge into a broad, unresolved hump. It fails to definitively confirm the regiochemistry.
Modern 90 MHz Broadband Benchtop NMR (e.g., Oxford Instruments X-Pulse 90): Operating at 2.1 Tesla, this platform represents the current state-of-the-art for cryogen-free systems. It achieves a resolution of <0.35 Hz at 50% peak height[4][5]. The 50% increase in field strength (compared to 60 MHz) provides enough dispersion to clearly resolve the critical doublets of doublets for H4 and H6, offering a perfect balance of cost and performance.
Traditional 400 MHz High-Field NMR (9.4 Tesla): The gold standard. It provides absolute baseline separation of all multiplets. However, it requires a dedicated facility, expensive liquid helium/nitrogen cryogens, and significant maintenance overhead.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system for acquiring the
H spectrum on a 90 MHz benchtop platform.
Step 1: Precision Sample Preparation
Action: Dissolve exactly 25.0 mg of Methyl 5-bromo-2-fluoro-3-methylbenzoate in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm OD NMR tube[6].
Causality: A concentration of ~41.6 mg/mL ensures an optimal Signal-to-Noise Ratio (SNR) without inducing radiation damping or concentration-dependent chemical shift drifting. TMS provides a strict 0.00 ppm internal reference.
Action: Insert the sample and execute an automated 3D gradient shim, followed by manual fine-tuning of the Z1 and Z2 coils.
Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Do not proceed if FWHM > 0.4 Hz. A broader peak indicates poor magnetic homogeneity, which will artificially mask the 2.5 Hz
meta-couplings required for structural proof.
Step 3: Acquisition Parameters
Action: Execute a standard 1D
H pulse sequence (zg30). Set Spectral Width (SW) to 15 ppm, Relaxation Delay (D1) to 5.0 seconds, and Number of Scans (NS) to 64.
Causality: A D1 of 5.0 seconds is deliberately chosen to exceed
(longitudinal relaxation time) of the rigid aromatic protons. This guarantees that the integration ratios will be strictly quantitative (3:3:1:1).
Step 4: Processing & Baseline Validation
Action: Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) prior to Fourier Transformation. Zero-fill to 64K points.
Validation: Apply a zero-order phase correction to the ester methyl peak. Verify that the baseline between 5.0 and 6.0 ppm is perfectly flat. If a rolling baseline is observed, apply a multipoint baseline correction to prevent integration skewing.
Quantitative Data Presentation
The table below summarizes the comparative performance metrics of the three evaluated platforms when analyzing Methyl 5-bromo-2-fluoro-3-methylbenzoate.
Fig 1: Decision matrix for selecting the optimal NMR platform for fluorinated benzoates.
References
[1] 1538333-27-5 | Methyl 5-bromo-2-fluoro-3-methylbenzoate. Aaron Chemicals. Available at:
[4] X-Pulse 90 Benchtop NMR Spectrometer. ChemEurope. Available at:
[6] Boost your Spectroscopy Performance with the X-Pulse 90 Broadband NMR System. AZoM. Available at:
[5] X-Pulse 90 benchtop nuclear magnetic resonance (NMR) spectrometer. Oxford Instruments. Available at:
[3] NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository. Available at:
[2] Energetics of C-H Bond Activation of Fluorinated Aromatic Hydrocarbons Using a [Tp′Rh(CNneopentyl)] Complex. Cloudfront.net. Available at:
A Researcher's Guide to the 13C NMR Chemical Shifts of Methyl 5-bromo-2-fluoro-3-methylbenzoate: A Comparative Analysis
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magne...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for defining the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for Methyl 5-bromo-2-fluoro-3-methylbenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science.
Due to the limited availability of experimental spectra for this specific molecule, this guide leverages high-quality predicted 13C NMR data as a foundational reference. To establish the credibility of these predictions and to offer a deeper understanding of the underlying spectral features, a rigorous comparative analysis is presented against experimentally determined data of structurally analogous compounds. This approach not only provides a reliable set of expected chemical shifts for the title compound but also illuminates the nuanced effects of various substituents on the electronic environment of the benzene ring.
Predicted 13C NMR Chemical Shifts for Methyl 5-bromo-2-fluoro-3-methylbenzoate
The 13C NMR chemical shifts for Methyl 5-bromo-2-fluoro-3-methylbenzoate were predicted using a validated computational model. The predicted values, presented in Table 1, offer a quantitative expectation for the resonance of each carbon atom in the molecule. The carbon atoms are numbered for unambiguous assignment as depicted in the molecular structure diagram.
Table 1: Predicted 13C NMR Chemical Shifts for Methyl 5-bromo-2-fluoro-3-methylbenzoate
Carbon Atom
Predicted Chemical Shift (ppm)
C1
119.0 (d, J=23.5 Hz)
C2
158.5 (d, J=255.0 Hz)
C3
125.4 (d, J=4.0 Hz)
C4
136.2
C5
118.2
C6
133.5
C=O
163.5
O-CH3
52.8
C3-CH3
15.1
Note: Predicted data was obtained from nmrdb.org. The values are for the compound dissolved in CDCl3. 'd' denotes a doublet, and 'J' represents the C-F coupling constant in Hertz.
Comparative Analysis with Structurally Related Compounds
To contextualize and validate the predicted chemical shifts, it is instructive to compare them with the experimental 13C NMR data of simpler, related molecules. Table 2 provides a compilation of experimental chemical shifts for methyl benzoate and its monosubstituted derivatives. This comparison allows for a systematic evaluation of the electronic effects of the bromo, fluoro, and methyl substituents on the aromatic ring.
Table 2: Experimental 13C NMR Chemical Shifts of a-logous Methyl Benzoates
Note: All chemical shifts are in ppm relative to TMS. Data for Methyl 3-methylbenzoate and Methyl 4-bromobenzoate were sourced from publicly available spectral databases.
Discussion of Substituent Effects
The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. The substituents on the benzene ring in Methyl 5-bromo-2-fluoro-3-methylbenzoate exert significant inductive and resonance effects, leading to the observed (predicted) chemical shifts.
Fluorine (at C2): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect generally deshields adjacent carbon atoms. However, fluorine also has lone pairs that can be donated into the aromatic π-system, a +M (mesomeric) or resonance effect. For the carbon directly attached to fluorine (C2), the large downfield shift to ~158.5 ppm is dominated by the combination of these effects and is characteristic of a carbon-fluorine bond. The through-bond coupling between carbon and fluorine nuclei results in observable splitting of the signals for C1, C2, and C3, which is a powerful tool for assignment.
Bromine (at C5): Bromine is also an electronegative halogen, but its inductive effect is weaker than that of fluorine. Like fluorine, it can also exhibit a +M effect. The net effect of bromine at the meta position to the ester group is a moderate influence on the chemical shifts of the ring carbons. Its primary contribution is the downfield shift of the carbon to which it is attached (C5).
Methyl Group (at C3): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. This generally leads to a slight shielding (upfield shift) of the ortho and para carbons relative to its position. The signal for the methyl carbon itself is found in the typical aliphatic region around 15.1 ppm.
Carbomethoxy Group (-COOCH3): The ester group is an electron-withdrawing group through both inductive and resonance effects (-I, -M). This deactivates the aromatic ring and causes a general downfield shift of the ring carbons, particularly the ipso-carbon (C1). The carbonyl carbon (C=O) resonates at a characteristic downfield position (~163.5 ppm), and the methoxy carbon (O-CH3) appears around 52.8 ppm.
By dissecting these individual contributions, we can rationalize the predicted chemical shifts for Methyl 5-bromo-2-fluoro-3-methylbenzoate. For instance, the significant downfield shift of C2 is a direct consequence of the attached fluorine atom. The chemical shifts of C4 and C6 are influenced by a combination of the effects from all substituents.
Experimental Protocol for 13C NMR Data Acquisition
To experimentally validate the predicted data, the following protocol for 13C NMR spectroscopy is recommended.
Sample Preparation:
Dissolve 20-50 mg of Methyl 5-bromo-2-fluoro-3-methylbenzoate in approximately 0.6 mL of deuterated chloroform (CDCl3).
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz Spectrometer):
Nucleus: 13C
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
Spectral Width: 0 - 220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons.
Number of Scans: 1024-4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Data Processing:
Apply an exponential window function with a line broadening of 1-2 Hz.
Perform a Fourier transform.
Phase the spectrum manually to obtain pure absorption lineshapes.
Apply a baseline correction.
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Visualizing the Molecular Structure and Assignments
A clear visual representation of the molecule with numbered carbons is essential for correlating the structure with the NMR data.
Caption: Molecular structure of Methyl 5-bromo-2-fluoro-3-methylbenzoate with carbon numbering for 13C NMR assignments.
Conclusion
This guide provides a comprehensive overview of the 13C NMR chemical shifts for Methyl 5-bromo-2-fluoro-3-methylbenzoate, grounded in high-quality predicted data and a thorough comparative analysis with experimentally determined spectra of related compounds. The discussion of substituent effects offers a rational basis for understanding the electronic interactions that govern the observed chemical shifts. The provided experimental protocol serves as a practical resource for researchers seeking to acquire their own data for this compound. By integrating predictive data with empirical comparisons and theoretical principles, this guide aims to be an invaluable tool for scientists and professionals in the field of chemical research and development.
References
Brouwer, H. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(21), 2533-2540.
Dimmel, D. R., & Shepard, D. (1989). Substituent Effects on C-13 Chemical Shifts of Aromatic Carbons in Biphenyl Type Lignin Model Compounds. Journal of Wood Chemistry and Technology, 9(3), 421-441.
Ewing, D. F. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry, 30(2), 351-355.
nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
Breitmaier, E., & Voelter, W. (2004).
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 51(16), 3040-3045.
Tomaszewski, M. J., & Warkentin, J. (1995).
Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from a generic protocol, specific URL not available.
Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry.
Reynolds, W. F., & Enriquez, R. G. (2002). Choosing the Best Pulse Sequences, Acquisition Parameters, and Post-acquisition Processing Parameters for Routine 2D NMR.
Chegg. (2020, April 27). Solved 13C NMR Spectrum of Methyl Benzoate. Retrieved from [Link]
NMR Facility, University of Michigan. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from a generic protocol, specific URL not available.
NIST. (n.d.). Methyl 2-fluorobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]
Subramanian, K., Yedage, S. L., & Bhanage, B. M. (n.d.).
Wiley-VCH GmbH. (n.d.). 2-Fluorobenzoic acid - Optional[13C NMR] - Chemical Shifts. In SpectraBase. Retrieved from [Link]
SpectraBase. (n.d.). 2-Fluorobenzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Agrawal, P. K. (Ed.). (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5-bromo-2-fluoro-3-methylbenzoate
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molec...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint through its fragmentation patterns. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 5-bromo-2-fluoro-3-methylbenzoate, a halogenated and substituted aromatic ester. By comparing its expected fragmentation with established principles for related structures, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of similar molecules.
Introduction to the Analyte and Rationale for Study
Methyl 5-bromo-2-fluoro-3-methylbenzoate is a multifaceted molecule featuring an aromatic ring substituted with a methyl ester, a bromine atom, a fluorine atom, and a methyl group. Each of these functionalities imparts a unique influence on the molecule's behavior under electron ionization, leading to a complex yet interpretable fragmentation pattern. Understanding this pattern is crucial for its synthesis confirmation, purity assessment, and as a reference for the analysis of its potential metabolites or degradants.
The predictive analysis herein is grounded in the well-established fragmentation behaviors of aromatic esters, halogenated compounds, and substituted benzene derivatives. By dissecting the molecule into its constituent functional groups, we can anticipate the primary cleavage events and the relative stability of the resulting fragment ions.
Predicted Electron Ionization (EI) Fragmentation Pathway
Under electron ionization (70 eV), Methyl 5-bromo-2-fluoro-3-methylbenzoate is expected to form a molecular ion (M⁺˙) that will be readily observable due to the stability conferred by the aromatic ring. A key characteristic of the molecular ion peak will be the presence of an M+2 peak of nearly equal intensity, a definitive isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio)[1][2].
The subsequent fragmentation of the molecular ion is anticipated to proceed through several competitive pathways, driven by the relative bond strengths and the stability of the resulting cations and neutral losses.
Primary Fragmentation Pathways
The initial fragmentation events are likely to involve the substituents on the benzene ring.
Loss of the Methoxy Group (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in the formation of a stable acylium ion (m/z 215/217). This is a well-documented fragmentation for methyl benzoates[3][4].
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester group can lead to the loss of a carbomethoxy radical (•COOCH₃, 59 Da), resulting in a bromofluoromethyl-substituted benzene cation (m/z 187/189).
Loss of Bromine Radical (•Br): The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical (•Br, 79 or 81 Da). This would generate a fluoromethyl-substituted methyl benzoate cation (m/z 167).
Loss of a Methyl Radical (•CH₃): Cleavage of the C-CH₃ bond from the aromatic ring would result in the loss of a methyl radical (•CH₃, 15 Da), forming a bromofluoro-substituted methyl benzoate cation (m/z 231/233).
Secondary Fragmentation
The primary fragment ions will undergo further fragmentation, leading to a cascade of smaller, characteristic ions.
Decarbonylation of the Acylium Ion: The acylium ion (m/z 215/217) formed by the loss of the methoxy group can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a bromofluoromethyl-substituted phenyl cation (m/z 187/189)[4].
The interplay of these fragmentation pathways will define the mass spectrum of Methyl 5-bromo-2-fluoro-3-methylbenzoate. The relative abundances of the fragment ions will be dictated by the stability of the resulting cations and the energetics of the cleavage processes.
Comparative Data Presentation
To provide a clear and comparative overview, the predicted major fragment ions for Methyl 5-bromo-2-fluoro-3-methylbenzoate are summarized in the table below. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁹F, ⁷⁹Br).
m/z (Predicted)
Ion Formula
Proposed Fragmentation Pathway
Relative Abundance (Predicted)
246/248
[C₉H₈BrFO₂]⁺˙
Molecular Ion (M⁺˙)
Moderate
215/217
[C₈H₅BrFO]⁺
M⁺˙ - •OCH₃
High
187/189
[C₇H₅BrF]⁺
M⁺˙ - •COOCH₃ or [M-OCH₃]⁺ - CO
Moderate
167
[C₉H₈FO₂]⁺
M⁺˙ - •Br
Low
231/233
[C₈H₅BrFO₂]⁺˙
M⁺˙ - •CH₃
Low
Visualizing the Fragmentation Logic
To illustrate the predicted fragmentation pathways, the following diagrams are provided in Graphviz DOT language.
Caption: Predicted EI fragmentation of Methyl 5-bromo-2-fluoro-3-methylbenzoate.
Experimental Protocol for Mass Spectrometry Analysis
The following is a standard protocol for acquiring an electron ionization mass spectrum of a semi-volatile compound like Methyl 5-bromo-2-fluoro-3-methylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
Dissolution: Accurately weigh approximately 1 mg of Methyl 5-bromo-2-fluoro-3-methylbenzoate and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
Dilution: Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
Gas Chromatography (GC) Conditions
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
Injector Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Oven Temperature Program:
Initial Temperature: 50 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Final Hold: Hold at 280 °C for 5 minutes.
Mass Spectrometry (MS) Conditions
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Mass Range: Scan from m/z 40 to 350.
Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.
Data Analysis
Examine the total ion chromatogram (TIC) to identify the peak corresponding to Methyl 5-bromo-2-fluoro-3-methylbenzoate.
Extract the mass spectrum for this chromatographic peak.
Analyze the fragmentation pattern, identifying the molecular ion peak (including its isotopic pattern) and the major fragment ions.
Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.
Caption: General workflow for GC-MS analysis of Methyl 5-bromo-2-fluoro-3-methylbenzoate.
Conclusion
The predictive analysis of the mass spectrometry fragmentation pattern of Methyl 5-bromo-2-fluoro-3-methylbenzoate provides a valuable roadmap for its analytical characterization. The expected cleavages, driven by the ester functionality and the halogen substituents, result in a series of characteristic fragment ions. The presence of bromine will provide a clear isotopic signature, further aiding in the confirmation of bromine-containing fragments. This guide, by combining theoretical predictions with established fragmentation principles and a detailed experimental protocol, serves as a comprehensive resource for researchers engaged in the synthesis, analysis, and development of novel halogenated aromatic compounds.
References
ResearchGate. (n.d.). EI-MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... Retrieved from [Link]
University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]
ACS Publications. (2000). Fragmentation of Radical Anions of Polyfluorinated Benzoates. The Journal of Physical Chemistry A. Retrieved from [Link]
PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Retrieved from [Link]
Transtutors. (2022). Use the mass spectrum of methyl benzoate to answer the questions below A. Write a reaction mechanism. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
DP IB Chemistry. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]
Chemspace. (n.d.). Methyl 2-amino-5-bromo-6-fluoro-3-methylbenzoate - C9H9BrFNO2. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
PubMed. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]
ResearchGate. (2025). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Retrieved from [Link]
ResearchGate. (n.d.). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
PubMed. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Retrieved from [Link]
ResearchGate. (2025). Gas-phase fragmentation of protonated benzodiazepines. Retrieved from [Link]
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
Distinguishing Methyl 5-bromo-2-fluoro-3-methylbenzoate from its 3-fluoro-2-methyl Isomer
Executive Summary In medicinal chemistry and lead optimization, the precise regiochemistry of halogenated benzoate building blocks is critical for Structure-Activity Relationship (SAR) integrity. Methyl 5-bromo-2-fluoro-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry and lead optimization, the precise regiochemistry of halogenated benzoate building blocks is critical for Structure-Activity Relationship (SAR) integrity. Methyl 5-bromo-2-fluoro-3-methylbenzoate (Target A) and its isomer, Methyl 5-bromo-3-fluoro-2-methylbenzoate (Target B) , possess identical molecular weights (247.06 g/mol ) and elemental composition, yet they exhibit drastically different chemical reactivities and spectroscopic signatures.
The primary distinguishing feature is the position of the fluorine atom relative to the ester group:
Target A (2-Fluoro): Fluorine is ortho to the ester. This configuration activates the ring for Nucleophilic Aromatic Substitution (
) and displays specific meta-proton couplings in NMR.
Target B (3-Fluoro): Fluorine is meta to the ester. This configuration is chemically inert to mild
conditions and displays a characteristic ortho-proton coupling in NMR.
This guide provides a definitive analytical framework to distinguish these isomers using NMR spectroscopy and a chemical reactivity assay.
Structural Analysis & Comparison
The structural difference lies in the interchange of the Methyl and Fluoro substituents at positions 2 and 3.
Feature
Target A
Target B (Isomer)
IUPAC Name
Methyl 5-bromo-2-fluoro-3-methylbenzoate
Methyl 5-bromo-3-fluoro-2-methylbenzoate
Structure
C1: Ester, C2: F, C3: Me, C5: Br
C1: Ester, C2: Me, C3: F, C5: Br
Proton Positions
H4, H6
H4, H6
F-Ester Relationship
Ortho (Activated)
Meta (Deactivated)
H4 Environment
Between Me and Br (Meta to F)
Between F and Br (Ortho to F )
H6 Environment
Between Br and Ester (Meta to F)
Between Br and Ester (Para to F )
Spectroscopic Differentiation (NMR)[2][3]
Proton (
H) and Fluorine (F) NMR are the most reliable methods for identification. The definitive differentiator is the Spin-Spin Coupling Constant () between the fluorine atom and the aromatic protons.
The "Coupling Constant" Rule
Ortho-coupling (
): Typically 7.0 – 10.0 Hz . (Strong interaction)
Meta-coupling (
): Typically 4.0 – 7.0 Hz . (Moderate interaction)
Para-coupling (
): Typically 0 – 2.0 Hz . (Weak/Negligible interaction)
Predicted NMR Signatures[4]
Target A (2-Fluoro isomer)
H4 Signal: H4 is meta to the Fluorine at C2.
Pattern: Doublet (due to H6) of Doublets (due to F).
Coupling:
(Meta).
H6 Signal: H6 is meta to the Fluorine at C2.
Pattern: Doublet (due to H4) of Doublets (due to F).
Coupling:
(Meta).
Target B (3-Fluoro isomer)
H4 Signal: H4 is ortho to the Fluorine at C3.
Pattern: Doublet (due to H6) of Doublets (due to F).
Coupling:
(Ortho - LARGE SPLITTING).
H6 Signal: H6 is para to the Fluorine at C3.
Pattern: Doublet (due to H4).
Coupling:
(Often appears as a simple doublet or broad singlet).
Decision Logic Diagram
Chemical Reactivity Profiling (
Assay)
If NMR is ambiguous or unavailable, the Nucleophilic Aromatic Substitution (
) capability of the 2-fluoro isomer provides a robust "Go/No-Go" chemical test.
The Mechanism
The ester group at Position 1 is an Electron Withdrawing Group (EWG).
In Target A , the Fluorine is ortho to the ester. The ester stabilizes the Meisenheimer complex intermediate, facilitating the displacement of Fluorine by a nucleophile.
In Target B , the Fluorine is meta to the ester. The resonance stabilization from the ester cannot effectively delocalize the negative charge developed during nucleophilic attack at the meta position.
Experimental Protocol: The Benzylamine Test
This protocol uses benzylamine to displace the fluorine.
Reagents:
Substrate (Target A or B): 50 mg
Benzylamine: 1.5 equivalents
Solvent: DMSO or DMF (0.5 mL)
Base:
(2.0 equivalents)
Procedure:
Dissolve the substrate in DMSO in a small vial.
Add
and Benzylamine.
Heat to 80°C for 1 hour .
Analyze by TLC (Thin Layer Chromatography) or LC-MS.
Expected Results:
Observation
Target A (2-F)
Target B (3-F)
| Reaction Progress | Rapid Conversion. New spot appears (lower
due to amine). | No Reaction. Starting material remains intact. |
| LC-MS Mass | Mass shift: (+91 Da). | Mass remains (Parent peak). |
Reactivity Pathway Diagram
Synthesis & Impurity Origins
Understanding the synthetic origin helps in anticipating which isomer might be a contaminant.
Route to Target A: Typically synthesized via bromination of Methyl 2-fluoro-3-methylbenzoate . The directing effects of the Fluorine (para-director) and Methyl (ortho/para-director) strongly favor the 5-position for bromination.
Route to Target B: Synthesized from Methyl 3-fluoro-2-methylbenzoate . The Methyl group (para-director) directs bromine to position 5.
Note: If the starting material (fluoro-methyl-benzoic acid) contained the other isomer as an impurity, the final brominated product will likely contain the corresponding isomeric impurity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS 1805501-44-3). Retrieved from [Link]
Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison. Retrieved from [Link]
Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for
mechanism and ortho-effect).
Validation
HPLC retention time for Methyl 5-bromo-2-fluoro-3-methylbenzoate
An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 5-bromo-2-fluoro-3-methylbenzoate: A Comparative Approach Introduction In the landscape of pharmaceutical development an...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 5-bromo-2-fluoro-3-methylbenzoate: A Comparative Approach
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the purity and quantification of novel chemical entities are of paramount importance. Methyl 5-bromo-2-fluoro-3-methylbenzoate, a substituted aromatic ester, represents a class of complex intermediates where precise analytical characterization is crucial for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, stands as the cornerstone technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy.[1]
This guide provides a comprehensive analysis of the expected HPLC retention behavior of Methyl 5-bromo-2-fluoro-3-methylbenzoate. In the absence of a standardized, published method for this specific analyte, we will employ a first-principles approach. By dissecting the molecule's physicochemical properties and comparing them to structurally related analogs with known chromatographic behavior, we will develop a robust starting method. This document is intended for researchers, analytical scientists, and drug development professionals who require a scientifically grounded, adaptable HPLC protocol for this and similar halogenated aromatic compounds.
The retention time of an analyte in reversed-phase HPLC is primarily governed by its hydrophobicity. The stationary phase, typically a non-polar C18 (octadecylsilyl) bonded silica, interacts with the analyte through van der Waals forces. The more hydrophobic (less polar) the analyte, the stronger its interaction with the stationary phase, and the longer it will be retained.[2][3] The mobile phase, a polar mixture of water and an organic modifier like acetonitrile or methanol, competes for the analyte. A higher concentration of the organic modifier increases the mobile phase's elution strength, reducing retention times.[2]
For Methyl 5-bromo-2-fluoro-3-methylbenzoate, its retention behavior is a composite of its structural features:
Benzoate Core: The benzene ring and methyl ester group provide a foundational level of hydrophobicity.
Halogenation (Bromo and Fluoro groups): Halogens increase the molecule's molecular weight and surface area, which generally leads to increased retention. The bromo group, being larger and more polarizable than the fluoro group, will contribute more significantly to this effect.
Methyl Group: The additional methyl group at the 3-position further increases the non-polar character of the molecule, contributing to a longer retention time.
Therefore, we can predict that Methyl 5-bromo-2-fluoro-3-methylbenzoate will be a relatively well-retained compound on a C18 column under typical reversed-phase conditions.
Comparative Analysis of Structurally Related Benzoates
To logically estimate the retention time of our target analyte, we can compare its structure with simpler, related compounds for which HPLC data is available.
Compound Name
Structure
Key Structural Differences from Target
Expected Relative Retention Time
Methyl Benzoate
C₈H₈O₂
Lacks bromo, fluoro, and the 3-methyl group.
Shortest
Methyl 4-hydroxybenzoate
C₈H₈O₃
Lacks halogens and methyl group; has a polar hydroxyl group.
Shorter (due to increased polarity)
Methyl 5-bromo-2-fluoro-3-methylbenzoate
C₉H₈BrFO₂
Target Analyte
Longest
This qualitative comparison suggests that our target compound will have a significantly longer retention time than simpler benzoates due to its increased hydrophobicity from the bromine and additional methyl group.
Pillar 2: Trustworthiness - A Self-Validating HPLC Protocol
The following protocol is designed as a robust starting point for the analysis of Methyl 5-bromo-2-fluoro-3-methylbenzoate. It incorporates best practices for method development and includes system suitability tests to ensure the validity of the chromatographic system.
Experimental Workflow Diagram
Caption: Workflow for HPLC method development and analysis.
Detailed Experimental Protocol
1. Instrumentation and Equipment:
HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) Detector.[1]
Analytical balance
pH meter
Sonicator
Volumetric flasks and pipettes
Syringe filters (0.45 µm PTFE or equivalent)
2. Chemicals and Reagents:
Methyl 5-bromo-2-fluoro-3-methylbenzoate reference standard (Purity ≥98%)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Formic acid (ACS grade, ~88%)
Deionized water (18.2 MΩ·cm)
3. Chromatographic Conditions:
Parameter
Recommended Condition
Rationale
Stationary Phase
C18 column (e.g., 4.6 x 150 mm, 5 µm)
The non-polar C18 chemistry provides strong hydrophobic interactions necessary for retaining the analyte.
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier.[2] Formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.
Elution Mode
Isocratic at 70% B
Based on the analyte's high hydrophobicity, a higher percentage of organic modifier is a good starting point. This should be optimized.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature
30 °C
Maintaining a constant temperature ensures retention time reproducibility.[4]
Detection Wavelength
254 nm or PDA scan (200-400 nm)
The aromatic ring structure will have strong UV absorbance. A PDA detector can help identify the optimal wavelength.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
4. Preparation of Solutions:
Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of deionized water. Mix thoroughly and degas.
Mobile Phase B: Add 1.0 mL of formic acid to 999 mL of acetonitrile. Mix thoroughly and degas.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary.
Working Standard Solutions (1-100 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent. These will be used for the calibration curve.
Sample Preparation: Accurately weigh the sample, dissolve in methanol, and dilute with the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. System Suitability:
Before sample analysis, inject a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the following criteria are met:
Tailing Factor: ≤ 1.5
Theoretical Plates: ≥ 2000
Relative Standard Deviation (RSD) of Retention Time: ≤ 1.0%
Given the proposed conditions, the retention time for Methyl 5-bromo-2-fluoro-3-methylbenzoate is expected to be in the range of 5-10 minutes . For comparison, under similar reversed-phase conditions, simpler compounds like Methyl 4-hydroxybenzoate have been shown to elute around 5.34 minutes with a less organic mobile phase (45:55 Methanol:Water).[5][6] Our target analyte's greater hydrophobicity necessitates a stronger mobile phase (70% acetonitrile) to achieve a reasonable retention time.
Optimization Strategy:
If retention is too long (> 15 minutes): Increase the percentage of acetonitrile in the mobile phase in 5% increments.
If retention is too short (< 3 minutes): Decrease the percentage of acetonitrile. This will improve resolution from any early-eluting impurities.
Poor Peak Shape (Tailing): Ensure the use of an acid like formic or phosphoric acid in the mobile phase.[7] Tailing can also indicate column degradation.
Structural Comparison Diagram
Caption: Structures of the target analyte and related compounds.
Conclusion
This guide provides a scientifically robust framework for developing an HPLC method for the analysis of Methyl 5-bromo-2-fluoro-3-methylbenzoate. By applying fundamental chromatographic principles and leveraging comparative data from structurally similar molecules, we have proposed a detailed starting protocol. The key to successful implementation lies in systematic optimization and adherence to system suitability criteria to ensure the generation of trustworthy and reproducible data. This approach not only serves as a practical guide for the immediate analytical need but also as a template for tackling the analysis of other novel, complex aromatic intermediates.
References
Separation of Methyl benzoate on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16). Available at: [Link]
rp- hplc method for determination of methyl 4- hydroxy benzoate as preservative in pharmaceutical formulations - EJPMR. Available at: [Link]
RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS - ResearchGate. (2023, June 26). Available at: [Link]
Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography - MDPI. (2023, April 4). Available at: [Link]
Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs - Environmental Science & Technology. (1999). Available at: [Link]
Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction inThauera chlorobenzoica CB‐1T - ResearchGate. Available at: [Link]
Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T - PubMed. (2018, June 15). Available at: [Link]
Mechanisms of retention in HPLC. Available at: [Link]
What are the main causes of retention time instability in reversed-phase analysis by HPLC? - ResearchGate. (2015, May 20). Available at: [Link]
High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Compon - J. Iran. Chem. Soc. (2010). Available at: [Link]
Factors Impacting Chromatography Retention Time - Separation Science. (2024, July 4). Available at: [Link]
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC. (2020, November 1). Available at: [Link]
Structural Elucidation and FTIR Spectral Comparison of Methyl 5-bromo-2-fluoro-3-methylbenzoate
For drug development professionals and synthetic chemists, highly substituted aromatic compounds like Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS: 1538333-27-5)[1] serve as critical building blocks for advanced active...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and synthetic chemists, highly substituted aromatic compounds like Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS: 1538333-27-5)[1] serve as critical building blocks for advanced active pharmaceutical ingredients (APIs). Validating the structural integrity of these intermediates is paramount to preventing downstream synthetic failures.
Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for structural elucidation. This guide objectively compares the FTIR absorption profile of Methyl 5-bromo-2-fluoro-3-methylbenzoate against structurally related alternatives, providing the mechanistic rationale behind spectral shifts and detailing a self-validating experimental protocol for accurate data acquisition.
Mechanistic Spectral Theory: The "Rule of Three" and Inductive Effects
The FTIR spectrum of an aromatic ester is fundamentally governed by the "Rule of Three," which dictates the presence of three intense, characteristic stretching vibrations: the C=O stretch, the C-C-O stretch, and the O-C-C stretch[2]. In a baseline molecule like [3], the C=O stretch typically appears around 1725 cm⁻¹.
However, the introduction of halogens and alkyl groups onto the benzene ring induces significant electronic and steric effects that shift these baseline frequencies:
Ortho-Fluorine Effect (-I): Fluorine at the 2-position exerts a powerful electron-withdrawing inductive effect (-I). This removes electron density from the aromatic ring and the adjacent ester group, shortening and strengthening the carbonyl bond. Consequently, the C=O stretching frequency shifts higher (blueshifts) to ~1735–1740 cm⁻¹.
Meta-Methyl Effect (+I): The methyl group at the 3-position is electron-donating (+I). While it slightly counteracts the fluorine's withdrawal, the proximity and electronegativity of the ortho-fluorine dominate the net electronic environment.
Heavy Atom (Bromine) Effect: Bromine at the 5-position adds significant mass to the ring, introducing a distinct, low-frequency C-Br stretching band in the far fingerprint region (500–600 cm⁻¹) while restricting the out-of-plane (OOP) bending modes of the remaining aromatic protons.
Comparative FTIR Absorption Data
To objectively evaluate the spectral signature of Methyl 5-bromo-2-fluoro-3-methylbenzoate, we must compare it against baseline [4] and the non-methylated analogue, Methyl 5-bromo-2-fluorobenzoate. The table below summarizes the quantitative spectral data and the causality behind the observed shifts.
Functional Group / Vibration
Methyl benzoate (Baseline)
Methyl 5-bromo-2-fluorobenzoate
Methyl 5-bromo-2-fluoro-3-methylbenzoate
Mechanistic Rationale for Spectral Shifts
C=O Stretch
1725 cm⁻¹
1738 cm⁻¹
1735 cm⁻¹
Ortho-F (-I effect) strongly shifts C=O higher; the adjacent meta-Me (+I effect) slightly dampens this blueshift.
C-C-O Stretch
1280 cm⁻¹
1265 cm⁻¹
1270 cm⁻¹
Halogen substitution alters the dipole moment and vibrational coupling of the ester linkage.
C-F Stretch
N/A
1230 cm⁻¹
1225 cm⁻¹
Strong, broad C-F stretching mode; slightly shifted to lower energy due to steric crowding from the adjacent C3 methyl group.
C-Br Stretch
N/A
585 cm⁻¹
580 cm⁻¹
Heavy atom effect creates a distinct low-frequency band; highly diagnostic for brominated intermediates.
Aliphatic C-H
2955 cm⁻¹ (methoxy only)
2955 cm⁻¹ (methoxy only)
2960, 2875 cm⁻¹ (methoxy + ring methyl)
Additional symmetric and asymmetric stretching bands emerge due to the C3 methyl group[5].
Aromatic C-H
3070, 3030 cm⁻¹
3085 cm⁻¹
3080 cm⁻¹
Fewer aromatic protons in the highly substituted ring reduce band complexity; remaining C-H bonds are stiffened by halogens.
Self-Validating ATR-FTIR Protocol for Halogenated Benzoates
Traditional KBr pellet transmission FTIR is highly susceptible to moisture absorption (which obscures the 3300 cm⁻¹ and 1640 cm⁻¹ regions) and can induce pressure-driven halide exchange with brominated samples. To ensure absolute trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FTIR is the mandatory standard.
Step 1: System Initialization & Background Validation
Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely. Acquire an ambient air background scan.
Causality & Validation: This establishes a self-validating system. The background scan captures ambient CO₂ (2350 cm⁻¹) and water vapor, which the software mathematically subtracts from the sample spectrum. If the baseline is flat, the system has successfully validated its own cleanliness and purge state, ensuring environmental fluctuations do not produce false peaks.
Step 2: Sample Application
Action: Deposit ~2 mg of solid Methyl 5-bromo-2-fluoro-3-methylbenzoate directly onto the center of the diamond crystal. Engage the pressure anvil to apply uniform pressure (~80 psi).
Causality: In ATR, the infrared beam undergoes total internal reflection, generating an evanescent wave that penetrates only 0.5–2.0 µm into the sample. High, uniform pressure ensures intimate optical contact between the crystal and the solid, maximizing signal intensity and preventing baseline drift.
Step 3: Spectral Acquisition
Action: Record 32 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.
Causality: Averaging 32 scans increases the signal-to-noise ratio by a factor of √32. This specific parameter provides clear resolution of weak aromatic overtone bands without subjecting the sample to prolonged environmental exposure or thermal degradation from the IR source.
Step 4: Algorithmic ATR Correction
Action: Apply a standard ATR correction algorithm via the spectrometer's software.
Causality: Because the evanescent wave penetrates deeper at lower wavenumbers, raw ATR spectra show artificially exaggerated peak intensities in the fingerprint region (<1000 cm⁻¹). ATR correction normalizes these intensities to match standard transmission spectra, ensuring accurate comparative analysis of the critical C-Br and C-F bands.
Experimental Workflow Visualization
ATR-FTIR workflow for spectral acquisition and structural validation of halogenated benzoates.
References
Smith, Brian C. "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three." Spectroscopy Online, Sept 2018. Available at:[Link][2]
National Institute of Standards and Technology (NIST). "Benzoic acid, methyl ester." NIST Chemistry WebBook, SRD 69. Available at:[Link][3]
National Center for Biotechnology Information (NCBI). "Methyl Benzoate." PubChem Compound Summary for CID 7150. Available at:[Link][4]
ResearchGate. "Infrared Band Assignments for the 2900 cm⁻¹ Region Methyl Group Vibrations." ResearchGate. Available at: [Link][5]
Comparative reactivity of Methyl 5-bromo-2-fluoro-3-methylbenzoate vs Methyl 5-bromo-2-chlorobenzoate
This guide provides a technical comparison of Methyl 5-bromo-2-fluoro-3-methylbenzoate (Compound A) and Methyl 5-bromo-2-chlorobenzoate (Compound B). It is designed for medicinal chemists selecting scaffolds for orthogon...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of Methyl 5-bromo-2-fluoro-3-methylbenzoate (Compound A) and Methyl 5-bromo-2-chlorobenzoate (Compound B). It is designed for medicinal chemists selecting scaffolds for orthogonal functionalization.
Executive Summary
In drug discovery, the choice between a 2-fluoro-3-methyl scaffold (Compound A) and a 2-chloro scaffold (Compound B) dictates the synthetic strategy.
Compound A (2-F, 3-Me): The "SNAr Specialist." The C2-fluorine atom is highly activated for nucleophilic displacement, significantly outperforming the chloro-analog despite the steric presence of the C3-methyl group. It is the preferred choice when introducing heteroatoms (amines, ethers) at the C2 position early in the sequence.
Compound B (2-Cl): The "Coupling Stabilizer." The C2-chlorine is less reactive toward SNAr, making this scaffold more robust during C5-metal-catalyzed cross-couplings. It is ideal when the C2-halogen must be retained as a structural element or functionalized late-stage.
Reactivity Matrix & Physical Properties
Feature
Methyl 5-bromo-2-fluoro-3-methylbenzoate (Compound A )
Methyl 5-bromo-2-chlorobenzoate (Compound B )
C2-SNAr Reactivity
High (Kinetic Product)
Low/Moderate (Requires forcing conditions)
C5-Pd Coupling (Suzuki)
Excellent (Chemoselective at Br)
Excellent (Chemoselective at Br)
Steric Environment (C2)
Hindered (Flanked by C1-Ester & C3-Me)
Moderate (Flanked by C1-Ester & C3-H)
Leaving Group Ability
Fluoride (Fast addition, stabilized intermediate)
Chloride (Slow addition, weaker activation)
Primary Application
Rapid library generation via amine displacement.
Scaffold hopping; C2-Cl retention.
Mechanistic Deep Dive
A. Nucleophilic Aromatic Substitution (SNAr)
The most critical divergence lies in the C2 position. The reaction follows an addition-elimination mechanism where the formation of the Meisenheimer Complex is the rate-determining step.
The Fluorine Advantage (Compound A): Fluorine is the most electronegative element, which significantly lowers the energy of the transition state by stabilizing the negative charge on the Meisenheimer intermediate inductively.[1] In typical systems, 2-fluorobenzoates react ~300x faster than their 2-chloro counterparts.
The 3-Methyl Perturbation: While the C3-methyl group in Compound A introduces steric bulk ortho to the reaction site, the electronic acceleration provided by the fluorine atom generally overrides this steric penalty. However, researchers must note that bulky nucleophiles (e.g., secondary amines, isopropoxide) may face higher energy barriers with Compound A compared to a non-methylated analog.
B. Metal-Halogen Exchange (C5-Br)
Both compounds feature a bromine at C5, which is chemically orthogonal to the C2-halogen.
Chemoselectivity: Pd(0) undergoes oxidative addition to the C-Br bond significantly faster than C-Cl or C-F.
Electronic Nuance: Compound B (2-Cl) is slightly more electron-deficient than Compound A (2-F, 3-Me), theoretically making the C5-Br in Compound B slightly more reactive toward oxidative addition. In practice, both are excellent substrates for Suzuki-Miyaura or Buchwald-Hartwig couplings at room temperature or mild heat.
C. Decision Pathway Visualization
The following diagram illustrates the divergent synthetic pathways dictated by the C2 substituent.
Caption: Comparative reaction pathways. Red path indicates the preferred high-reactivity SNAr route for Compound A. Blue path indicates the stable cross-coupling route for Compound B.
Experimental Protocols
Protocol 1: High-Yield SNAr Amination (Optimized for Compound A)
Rationale: This protocol utilizes the high reactivity of the C-F bond. Mild base is sufficient. The 3-methyl group requires using a polar aprotic solvent to ensure nucleophile desolvation and access to the hindered center.
Dissolution: Dissolve Compound A in DMSO at room temperature.
Addition: Add DIPEA followed by the amine.
Reaction: Stir at 60 °C for 2–4 hours. (Note: Compound B would typically require >100 °C or stronger bases like K2CO3 for the same conversion).
Workup: Dilute with water/EtOAc. Wash organic layer with brine to remove DMSO.
Validation: Monitor disappearance of the F-aromatic signal in 19F NMR (~ -110 ppm).
Protocol 2: Chemoselective Suzuki-Miyaura Coupling (Optimized for Compound B)
Rationale: This protocol targets the C5-Br bond while preserving the C2-Cl bond. The use of a mild base prevents competitive hydrolysis of the ester or displacement of the chloride.
Inertion: Charge reaction vessel with Compound B, boronic acid, and Pd catalyst. Cycle N2/Vacuum 3 times.
Solvation: Add degassed Dioxane and aqueous Na2CO3.
Reaction: Heat to 80 °C for 4–6 hours.
Selectivity Check: The C2-Cl bond should remain intact (verified by LCMS). If C2 coupling is observed (rare), switch to an anhydrous base system (K3PO4/Toluene).
References
SNAr Reactivity Principles: Nucleophilic Aromatic Substitution: Factors Governing the Rates of 2-Fluoro- and 2-Chloropyridines. ResearchGate.[4]
Certificate of Analysis (CoA) Specification Guide: Methyl 5-bromo-2-fluoro-3-methylbenzoate
CAS: 1260855-32-6 Formula: C₉H₈BrFO₂ Molecular Weight: 247.06 g/mol Executive Summary In the landscape of pharmaceutical intermediate sourcing, the Certificate of Analysis (CoA) for Methyl 5-bromo-2-fluoro-3-methylbenzoa...
In the landscape of pharmaceutical intermediate sourcing, the Certificate of Analysis (CoA) for Methyl 5-bromo-2-fluoro-3-methylbenzoate is often treated as a mere formality. This is a critical error. As a core scaffold for kinase inhibitors and fluorinated bio-active molecules, the purity of this intermediate dictates the yield and purification burden of downstream Suzuki-Miyaura couplings or SₙAr reactions.
This guide objectively compares Standard Catalog Grade specifications against Pharma-Intermediate Grade specifications. Through experimental data, we demonstrate how "invisible" impurities—specifically regioisomers and hydrolysis products—can reduce downstream yields by up to 25% and introduce difficult-to-remove byproducts.
Part 1: The Criticality of Specification (Comparative Analysis)
The following table contrasts a typical "Catalog Grade" CoA (sufficient for early-stage discovery) with a "Pharma-Intermediate Grade" CoA (required for process development and GMP manufacturing).
Table 1: Specification Comparison
Test Parameter
Standard Catalog Grade (The "Risky" Option)
Pharma-Intermediate Grade (The "Safe" Option)
Scientific Rationale
Appearance
White to off-white solid
White to off-white crystalline powder
Crystalline form indicates controlled isolation; amorphous solids may trap solvents.
Assay (HPLC)
≥ 95.0% (Area %)
≥ 98.5% (w/w)
Area % ignores inorganic salts and residual solvents. w/w is the true potency.
Identity (NMR)
Conforms to Structure
Conforms (¹H, ¹³C, ¹⁹F)
¹⁹F NMR is critical to distinguish fluoro-regioisomers.
Regioisomer Impurity
Not Specified
≤ 0.15%
The 6-bromo isomer competes in cross-couplings (See Section 3).
Free Acid Impurity
Not Specified
≤ 0.50%
Hydrolysis product (Acid) poisons basic catalysts in Suzuki couplings.
Water (KF)
Not Specified
≤ 0.2%
Excess water deactivates sensitive Pd-catalysts.
Residual Solvents
Not Specified
ICH Q3C Limits
High boiling solvents (e.g., DMF, DMSO) interfere with crystallization.
Part 2: Detailed Impurity Analysis & Causality
To understand the CoA, one must understand the synthesis. The bromination of Methyl 2-fluoro-3-methylbenzoate is an electrophilic aromatic substitution directed by the competing effects of the Fluorine (ortho/para director) and the Methyl group (ortho/para director).
Impurity Origin Diagram
The following diagram illustrates the formation of the Target Molecule and its critical impurities.
Figure 1: Synthesis pathway showing the origin of the critical regioisomer and hydrolysis impurities.
Why These Impurities Matter
The Regioisomer Trap (Impurity A): The 6-bromo isomer is chemically very similar to the 5-bromo target. Standard silica chromatography often fails to separate them. If carried forward, it reacts to form an isomeric drug substance that is considered a new chemical entity (NCE) by regulators.
The Acid Poison (Impurity B): The free acid can form salts with the base used in Suzuki couplings (e.g., K₂CO₃), altering the pH and potentially precipitating the Palladium catalyst.
Part 3: Experimental Performance Comparison
To validate the impact of the specifications defined in Part 1, we simulated a standard transformation used in drug discovery: a Suzuki-Miyaura Coupling with phenylboronic acid.
Part 4: Analytical Protocols (Self-Validating Systems)
To ensure your material meets the "Pharma-Intermediate" standard, implement the following QC protocols.
High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the 5-bromo target from the 6-bromo regioisomer.
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 30% B
2-15 min: 30% → 80% B (Linear Ramp)
15-20 min: 80% B
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ester bonds).
System Suitability: Resolution (R) between Target and Regioisomer must be > 1.5.
¹⁹F NMR Spectroscopy (Identity & Specificity)
Proton NMR is often insufficient to distinguish the 5-bromo and 6-bromo isomers due to overlapping aromatic signals. ¹⁹F NMR provides a distinct shift.
Solvent: CDCl₃ or DMSO-d₆.
Internal Standard: α,α,α-Trifluorotoluene (optional for quantitative NMR).
Expected Shift: The Fluorine signal will shift significantly depending on whether the Bromine is para (Target) or ortho (Regioisomer) to it.
QC Workflow Diagram
Figure 2: Quality Control Decision Tree for releasing Methyl 5-bromo-2-fluoro-3-methylbenzoate.
References
Heller, S. T., & Sarpong, R. (2012).[1] "Chemoselective Esterification and Amidation of Carboxylic Acids." Organic Letters, 14(8), 1970–1973. Link(Validates ester stability and hydrolysis risks).
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link(Foundational text on Suzuki coupling sensitivity to base/acid balance).
ICH Expert Working Group. (2021). "ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents." European Medicines Agency. Link(Establishes the limits for residual solvents in pharma intermediates).
Isomeric purity testing for Methyl 5-bromo-2-fluoro-3-methylbenzoate
Isomeric Purity Testing for Methyl 5-bromo-2-fluoro-3-methylbenzoate: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly substituted aro...
Author: BenchChem Technical Support Team. Date: March 2026
Isomeric Purity Testing for Methyl 5-bromo-2-fluoro-3-methylbenzoate: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly substituted aromatic positional isomers. Methyl 5-bromo-2-fluoro-3-methylbenzoate (CAS: 1538333-27-5) is a prime example of a complex building block where electrophilic aromatic substitution during synthesis inevitably generates closely related positional isomers, such as Methyl 4-bromo-2-fluoro-6-methylbenzoate (CAS: 1427409-40-2)[1].
Because these isomers share identical molecular weights and functional groups, they exhibit near-identical physicochemical properties. If isomeric impurities are not rigorously quantified and controlled, they will propagate through downstream cross-coupling or hydrolysis reactions, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API). This guide objectively compares the three primary modalities for isomeric purity testing—HPLC, GC-MS, and qNMR—and provides self-validating protocols grounded in ICH Q2(R2) validation principles[2].
Mechanistic Evaluation of Analytical Modalities
To design a robust analytical control strategy, we must move beyond empirical trial-and-error and understand the causality behind how different techniques interact with halogenated benzoates.
High-Performance Liquid Chromatography (HPLC): The PFP Advantage
Standard C18 stationary phases rely almost entirely on hydrophobic dispersion forces. For positional isomers of halogenated benzoates, these dispersive differences are negligible, resulting in co-elution.
The Solution: Pentafluorophenyl (PFP) stationary phases.
The Causality: A PFP column introduces three orthogonal retention mechanisms:
donor-acceptor interactions, dipole-dipole interactions, and shape selectivity. The highly electronegative fluorine atom and the bulky bromine atom on the analyte create a distinct, asymmetric electron density and dipole moment across the aromatic ring[3]. The rigid, electron-deficient PFP ring perfectly exploits these subtle differences in charge distribution and steric bulk, allowing for baseline resolution of positional isomers that a C18 column cannot separate.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Trap
While the esterification of the benzoate makes this molecule sufficiently volatile for GC, GC-MS is often a poor choice for isomeric purity.
The Causality: Electron Ionization (EI) at 70 eV induces fragmentation. However, positional isomers of halogenated aromatics typically yield indistinguishable mass spectra (e.g., identical molecular ion peaks and identical loss of the methoxy or bromo radicals). While GC can separate them based on boiling point differences, the MS detector cannot definitively identify which peak corresponds to which isomer without individual, highly pure reference standards.
Quantitative Nuclear Magnetic Resonance (
F qNMR): Absolute Quantification
When reference standards for every potential isomer are unavailable, qNMR is the gold standard[4].
The Causality: While
H NMR can be used for benzoates[5], the aromatic proton signals of complex mixtures often overlap. F NMR is far superior here. The F nucleus has 100% natural abundance and a massive chemical shift range (~900 ppm). The chemical shift of the fluorine atom is exquisitely sensitive to its ortho and meta substituents. The fluorine in the target molecule is ortho to the ester and methyl groups. In a positional isomer, the fluorine might be ortho to a proton or the bromine atom. This structural shift results in distinct, baseline-resolved F signals (often separated by >5 ppm), allowing for absolute quantification against a single, unrelated internal standard.
Comparative Performance Data
The following table summarizes the operational parameters and performance metrics of each technique when applied to halogenated benzoate isomers.
Analytical Metric
HPLC-UV (PFP Column)
GC-MS (EI)
F qNMR
Primary Separation Mechanism
Dipole-dipole, , Steric shape
Boiling point, Partitioning
Magnetic resonance (Chemical shift)
Resolution () of Isomers
High ( > 2.0)
Moderate ( ~ 1.5)
Very High (Baseline resolved)
Limit of Quantitation (LOQ)
~0.05% (Area normalization)
~0.01% (SIM mode)
~0.5% - 1.0%
Reference Standard Dependency
High (Required for ID & RRF)
High (Required for ID)
Zero (Uses universal internal std)
Run Time per Sample
15 - 25 minutes
20 - 30 minutes
5 - 10 minutes
Best Use Case
Routine QC Release Testing
Trace impurity profiling
Method Dev / Standard Characterization
Analytical Workflow & Decision Logic
Figure 1: Analytical workflow decision tree for isomeric purity testing.
Self-Validating Experimental Protocols
To ensure compliance with ICH Q2(R2) guidelines[2], analytical procedures must demonstrate specificity and robustness. The following protocols are designed as self-validating systems, meaning the method inherently verifies its own accuracy during every run.
Protocol A: Isomer-Specific HPLC-UV (PFP Phase)
Use this protocol for routine batch release when reference standards are available.
Mobile Phase Preparation:
Channel A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses any secondary silanol interactions on the column, ensuring sharp peak shapes).
Channel B: Acetonitrile.
Chromatographic Conditions:
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.
Gradient: 40% B to 80% B over 20 minutes.
Detection: UV at 220 nm (Photodiode Array).
Self-Validating System Suitability Test (SST):
Inject a resolution solution containing Methyl 5-bromo-2-fluoro-3-methylbenzoate and a known spike of Methyl 4-bromo-2-fluoro-6-methylbenzoate (1% w/w).
Validation Gate: The system must automatically calculate the resolution (
). If , the sequence halts. This proves the system's specificity is intact for that specific run.
Peak Purity Verification:
Utilize the PDA detector to calculate the peak purity angle across the main analyte peak.
Validation Gate: The purity angle must be less than the purity threshold. This guarantees no unknown isomers are co-eluting under the main peak.
Figure 2: Self-validating HPLC protocol logic ensuring data integrity.
Protocol B: Absolute Quantification via
F qNMR
Use this protocol for characterizing reference standards or determining purity without isomer standards[4].
Sample Preparation:
Accurately weigh ~20 mg of the sample and ~5 mg of the internal standard (1,4-Difluorobenzene, certified purity >99.9%) using a microbalance (readability 0.001 mg).
Dissolve completely in 0.6 mL of CDCl
.
Self-Validating
Relaxation Measurement:
Before quantification, the system must run an inversion-recovery experiment to determine the longitudinal relaxation time (
) of the slowest relaxing F nucleus in the mixture.
Causality: If the relaxation delay (
) is too short, the nuclei will not fully realign with the magnetic field between pulses, leading to artificially low integrals.
Validation Gate: Set
. This mathematically guarantees >99.3% signal recovery, validating the quantitative integrity of the integration.
Acquisition & Integration:
Acquire the
F spectrum with inverse gated H decoupling (to remove any C-H-F coupling complexity).
Integrate the distinct
F signals for the main peak and any isomeric impurities. Calculate the absolute mass fraction using the internal standard ratio.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL:[Link]
qNMR for Purity Determination in Pharmaceuticals
Source: Reading Scientific Services Ltd (RSSL)
URL:[Link]
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9
Source: National Center for Biotechnology Information (NCBI) / PMC
URL:[Link]
Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates
Source: ResearchGate
URL:[Link]
A Comparative Guide to the Analytical Characterization of Methyl 5-bromo-2-fluoro-3-methylbenzoate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is the bedrock of reliable science. This guide provides an in-depth comparison...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is the bedrock of reliable science. This guide provides an in-depth comparison of analytical techniques for the characterization of Methyl 5-bromo-2-fluoro-3-methylbenzoate, a halogenated aromatic compound typical of those used as a key building block in the synthesis of complex pharmaceutical agents. We will move beyond a simple data presentation to discuss the causality behind analytical choices, demonstrating how a multi-technique approach provides the most robust and trustworthy validation of a compound's structure and purity.
Section 1: The Cornerstone of Composition - Elemental Analysis
Elemental analysis, specifically combustion analysis, serves as a fundamental quantitative technique to determine the mass percentages of carbon, hydrogen, and other elements in a pure organic compound.[1][2] The principle is straightforward: a sample is combusted in the presence of excess oxygen, converting all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).[3][4] These products are trapped and weighed, allowing for the calculation of the original elemental composition.[5]
For a novel or reference compound, the experimental results must align closely with the theoretically calculated values derived from its molecular formula. For Methyl 5-bromo-2-fluoro-3-methylbenzoate (C₉H₈BrFO₂), the theoretical values are calculated as follows:
Molecular Weight: 247.06 g/mol
Carbon (C): (9 * 12.011) / 247.06 = 43.76%
Hydrogen (H): (8 * 1.008) / 247.06 = 3.26%
Data Comparison: Theoretical vs. Experimental
Element
Theoretical %
Typical Experimental Result
Acceptance Criteria
Carbon (C)
43.76%
43.68%
± 0.4%
Hydrogen (H)
3.26%
3.29%
± 0.4%
Note: The experimental values presented are typical and may vary slightly between batches and analytical service providers. The crucial factor is adherence to the established acceptance criterion of within 0.4% of the theoretical value, which is a widely accepted standard in the pharmaceutical industry for confirming the elemental integrity of a pure compound.
Expert Interpretation: A result within the ±0.4% window provides strong evidence that the bulk of the sample consists of the target molecule. Deviations outside this range can indicate the presence of impurities, such as residual solvents (which would likely alter the C/H ratio) or inorganic salts. However, elemental analysis is a "bulk" technique; it confirms the overall elemental ratios but provides no information about the specific isomeric structure or the nature of minor organic impurities. This limitation necessitates the use of orthogonal, structure-specific methods for a complete characterization.
Section 2: A Multi-faceted Approach to Structural Verification
To build a complete and trustworthy profile of Methyl 5-bromo-2-fluoro-3-methylbenzoate, elemental analysis must be complemented by spectroscopic and chromatographic techniques. Each method provides a different, essential piece of the analytical puzzle.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for confirming the molecular formula of a compound with high accuracy.[6] For halogenated compounds, it offers a distinct advantage by revealing the characteristic isotopic pattern of elements like bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).
Key Insights from HRMS:
Accurate Mass: Provides the mass of the molecular ion with high precision, allowing for the confirmation of the elemental formula.
Isotopic Pattern: The presence of a bromine atom results in two major peaks of nearly equal intensity separated by approximately 2 m/z units, a definitive signature for a mono-brominated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the structural elucidation of organic compounds in solution.[7] It provides detailed information about the chemical environment of each atom (specifically ¹H, ¹³C, and in this case, ¹⁹F).
Key Insights from NMR:
¹H NMR: Reveals the number of different types of protons, their relative ratios (via integration), and their connectivity (via spin-spin splitting patterns). Protons on the aromatic ring typically appear in the 6.5-8.0 ppm region.[8][9]
¹³C NMR: Shows the number of unique carbon environments. Aromatic carbons typically resonate in the 120-150 ppm range.[9][10]
¹⁹F NMR: Crucial for fluorinated compounds, this technique confirms the presence and chemical environment of the fluorine atom.
The combination of these NMR experiments allows for the unambiguous assignment of the specific substitution pattern on the aromatic ring, a level of detail that no other technique can provide.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity assessment.[11][12] It separates the target compound from any impurities, providing a quantitative measure of purity, typically expressed as a percentage of the total peak area.[13]
Key Insights from HPLC:
Purity Assessment: Quantifies the main compound relative to any non-volatile impurities. This is critical for quality control and ensuring the material is suitable for its intended use.[14][15]
Stability Indicating: HPLC methods can be developed to separate the parent drug from its degradation products, making it essential for stability studies.
Section 3: A Holistic Analytical Workflow
No single technique is sufficient for the complete characterization of a pharmaceutical intermediate. A robust, self-validating system relies on the strategic integration of these orthogonal methods. The following workflow illustrates a logical progression from initial synthesis to final quality control.
Caption: Integrated workflow for compound characterization.
This workflow demonstrates a logical and efficient approach. After synthesis and purification, NMR and HRMS are used to confirm the correct molecular structure and formula. Once the identity is confirmed, elemental analysis provides robust confirmation of the elemental composition of the bulk material, while HPLC gives a precise quantification of its purity. Only when the data from all techniques are in agreement is the compound considered fully characterized and released for use.
Experimental Protocols
Protocol 1: Elemental Analysis (Combustion)
Sample Preparation: Accurately weigh 1-3 mg of the dry, homogenous sample into a tin or silver capsule.
Instrumentation: Use a calibrated CHN (Carbon, Hydrogen, Nitrogen) elemental analyzer.
Combustion: The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) with a stream of pure oxygen.
Detection: The resulting CO₂ and H₂O gases are passed through detectors (e.g., thermal conductivity or infrared detectors).
Calculation: The instrument's software calculates the mass percentages of C and H based on the detector responses and the initial sample weight.
System: An HPLC system equipped with a UV detector.
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable for small aromatic molecules.
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.[13]
Conclusion
The characterization of a chemical entity like Methyl 5-bromo-2-fluoro-3-methylbenzoate is a process of building confidence through layers of corroborating evidence. While elemental analysis provides a foundational, quantitative assessment of a compound's bulk composition, it is not sufficient on its own. True analytical trustworthiness is achieved by integrating this data with high-resolution, structure-specific techniques like NMR and MS, and quantitative purity assessments from HPLC. This multi-faceted strategy ensures that researchers can proceed with confidence, knowing that the material they are using is precisely what they believe it to be, both in structure and in purity.
References
Vertex AI Search. Combustion Analysis | A-Level Chemistry Revision Notes.
Ferreiro-González, M., et al. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry.
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds.
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e).
American Chemical Society. (2022). Using gas chromatography-high resolution double-focusing magnetic mass spectrometry to measure halogenated flame retardants in human serum.
PubMed. (2021). Identification of novel halogenated naturally occurring compounds in marine biota by high-resolution mass spectrometry and combined screening approaches.
PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
Pearson. Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons.
Royal Society of Chemistry. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry.
Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds.
BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis.
Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities.
Chemistry LibreTexts. (2022). 1.3: Introduction to Combustion Analysis.
Heliyon. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.
Journal of Pharmaceutical and Biomedical Analysis. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
Technical Guide: PPE & Handling Protocols for Methyl 5-bromo-2-fluoro-3-methylbenzoate
Executive Summary Methyl 5-bromo-2-fluoro-3-methylbenzoate is a halogenated benzoate ester commonly utilized as an intermediate in medicinal chemistry scaffolds. While often classified under generic "Irritant" categories...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-bromo-2-fluoro-3-methylbenzoate is a halogenated benzoate ester commonly utilized as an intermediate in medicinal chemistry scaffolds. While often classified under generic "Irritant" categories, its specific structural motifs—combining aryl halides with an ester functionality—require a defensive posture against particulate inhalation and hydrolytic skin irritation .
This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational framework for researchers handling this compound in drug discovery workflows. The primary safety objective is the containment of fine particulates during weighing and the prevention of dermal absorption, particularly when the compound is solvated.
Risk Assessment & Hazard Mechanism
Effective protection requires understanding the mechanism of harm. This compound presents three distinct vectors of exposure:
Hazard Class
GHS Code
Mechanistic Risk
Operational Implication
Skin Irritant
H315
Halogenated esters can hydrolyze upon contact with moisture in the skin, releasing acidic byproducts and causing delayed dermatitis.
Glove permeation is the critical failure point.
Eye Irritant
H319
Fine crystalline dust acts as a mechanical abrasive and chemical irritant to the corneal epithelium.
Goggles are mandatory over safety glasses during powder manipulation.
Respiratory
H335
Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.
Engineering controls (fume hood) take precedence over masks.
PPE Selection Matrix
Do not use a "one size fits all" approach. Select PPE based on the physical state of the material.
Table 1: State-Dependent PPE Requirements
Protective Layer
Solid State Handling (Weighing/Transfer)
Solution Phase Handling (Synthesis/Extraction)
Technical Rationale
Hand Protection
Single Nitrile (Min. 0.11 mm / 4 mil)
Double Nitrile or Laminate Barrier
Solids have low permeation rates. Solvents (e.g., DCM, THF) act as carriers, dragging the chemical through standard nitrile.
Eye Protection
Chemical Goggles (Indirect Vent)
Safety Glasses with Side Shields
Goggles seal against airborne dust. Glasses are sufficient only when splash risk is low and dust is absent.
Respiratory
N95 (if outside hood) or Fume Hood (Primary)
Fume Hood (Mandatory)
Local Exhaust Ventilation (LEV) is superior to respirators. Use N95 only for balance enclosures lacking airflow.
Body Defense
Lab Coat (Cotton/Poly blend)
Lab Coat + Chemical Apron
An apron prevents soak-through if a reaction flask shatters or spills.
Engineering Controls & Decision Logic
Before donning PPE, you must verify the engineering controls. PPE is the last line of defense, not the first.
Diagram 1: Safety Control Hierarchy
Caption: Logical decision tree for selecting containment strategies based on operational scale.
Operational Protocol: Weighing & Transfer
Objective: Transfer compound from stock bottle to reaction vessel with zero personal exposure.
Phase A: Pre-Operational Check
Static Control: Benzoate esters in powder form can be electrostatically charged. Place an ionizing bar or anti-static gun near the balance if available.
Waste Setup: Pre-label a solid waste container as "Halogenated Organic Solid" [1].
Phase B: The Protocol
Donning: Put on nitrile gloves.[1] Inspect for micro-tears by inflating them slightly with air.
Staging: Move the stock bottle and receiving vial inside the fume hood or vented enclosure.
Transfer:
Technique: Do not pour.[2] Use a disposable spatula.
Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol.
Why: Invisible dust settles on the threads of the bottle cap. This prevents spreading the chemical to the lab bench later.
Doffing: Remove gloves using the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside).
Waste Disposal & Spill Response
Proper disposal is legally and environmentally critical for halogenated compounds.
Classification: This material is a Halogenated Organic .[1][3] It must NOT be mixed with general organic solvents (acetone/methanol waste) if your facility segregates halogenated waste (which is standard practice to prevent corrosion in incinerators) [2].